(3-Fluoro-4-nitrophenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMLPDPJKINFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379157 | |
| Record name | (3-fluoro-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503315-74-0 | |
| Record name | (3-fluoro-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanol
CAS Number: 503315-74-0
This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Fluoro-4-nitrophenyl)methanol, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound, also known as 3-fluoro-4-nitrobenzyl alcohol, is a functionalized aromatic compound. Its properties are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 503315-74-0 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Density | 1.434 g/cm³ | |
| Boiling Point | 328.6 ± 27.0 °C (Predicted) | |
| pKa | 13.27 ± 0.10 (Predicted) | |
| InChI Key | FEMLPDPJKINFGA-UHFFFAOYSA-N | |
| Purity | Typically ≥98% | |
| Storage | Store sealed in a dry environment at room temperature. |
Synthesis
A common and efficient method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid.
Experimental Protocol: Reduction of 3-Fluoro-4-nitrobenzoic acid
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
3-Fluoro-4-nitrobenzoic acid
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-4-nitrobenzoic acid in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex to the cooled solution.
-
Stir the reaction mixture at 0 °C for a few hours.
-
Gradually warm the mixture to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
After the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by the slow addition of crushed ice, followed by the addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules. While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds.
Nitroaromatic compounds are known precursors to anilines, which are prevalent in many pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target. Therefore, this compound is a valuable intermediate for the synthesis of novel therapeutic agents.
Isomers and derivatives of this compound have been utilized as intermediates in the synthesis of:
-
Kinase inhibitors: The phenyl ring system can serve as a scaffold for designing molecules that target the ATP-binding site of kinases.
-
Antiviral agents: Substituted phenyl derivatives are key components in various antiviral drugs.
-
Antibacterial agents: The core structure can be elaborated to produce compounds with antimicrobial properties.
A logical workflow for the utilization of this compound as a synthetic intermediate is presented below.
Caption: Synthetic utility of this compound.
Safety Information
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. While its direct biological applications are not widely reported, its structural features make it a key starting material for the synthesis of a diverse range of potentially bioactive molecules for drug discovery and development. Further research into the biological activities of its derivatives is warranted.
References
An In-depth Technical Guide to the Physicochemical Properties of (3-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of (3-Fluoro-4-nitrophenyl)methanol, a key building block in medicinal chemistry. This document consolidates available data on its chemical and physical characteristics, outlines relevant experimental protocols, and explores its potential applications in drug discovery and development.
Core Physicochemical Properties
This compound, with the CAS number 503315-74-0, is a substituted benzyl alcohol derivative. Its chemical structure, featuring a fluorine atom and a nitro group on the phenyl ring, imparts unique electronic properties that are of significant interest in the design of bioactive molecules.[1]
Quantitative Physicochemical Data
The following table summarizes the known quantitative physicochemical properties of this compound. It is important to note that while some experimental data is available for related compounds, several properties for this specific molecule are based on predicted values. For comparative purposes, data for the closely related compounds 4-nitrobenzyl alcohol and 3-fluorobenzyl alcohol are also included.
| Property | This compound | 4-Nitrobenzyl Alcohol (Analogue) | 3-Fluorobenzyl Alcohol (Analogue) | Data Type |
| Molecular Formula | C₇H₆FNO₃[2][3] | C₇H₇NO₃[4] | C₇H₇FO | --- |
| Molar Mass | 171.13 g/mol [2][3] | 153.14 g/mol [5] | 126.13 g/mol | --- |
| Melting Point | No experimental data found | 92-94 °C[6] | Not Applicable (Liquid at RT) | Experimental |
| Boiling Point | 328.6 ± 27.0 °C[2][3] | 185 °C at 12 mmHg[6] | 104-105 °C at 22 mmHg | Predicted / Experimental |
| Density | 1.434 g/cm³[2][3] | 1.3585 g/cm³ (estimate) | 1.164 g/mL at 25 °C | Predicted / Experimental |
| pKa | 13.27 ± 0.10[2] | 13.61 ± 0.10 | No data found | Predicted |
| LogP | No experimental data found | No experimental data found | No data found | --- |
| Water Solubility | No experimental data found | 2 g/L | No data found | Experimental |
Synthesis and Purification
The primary route for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid.[2]
Experimental Protocol: Synthesis
Materials:
-
3-Fluoro-4-nitrobenzoic acid
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve 3-fluoro-4-nitrobenzoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of borane-dimethyl sulfide complex in THF to the cooled solution of the carboxylic acid.
-
Stir the reaction mixture at 0 °C for a specified time, followed by warming to room temperature or gentle heating to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water or 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude this compound.[2]
Purification
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified this compound as a solid.[7]
Experimental Methodologies for Physicochemical Properties
Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized procedures that can be adapted for this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa of the hydroxyl group is of interest.
Protocol (Potentiometric Titration):
-
A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like DMSO to ensure solubility.[8]
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design.
Protocol (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Reactivity and Stability
Nitroaromatic compounds are generally stable, but the nitro group can be reduced under various conditions to an amino group, a key transformation in the synthesis of many pharmaceuticals. The electron-withdrawing nature of both the fluoro and nitro groups can influence the reactivity of the aromatic ring and the benzyl alcohol moiety. The compound should be stored in a dry, well-ventilated place at room temperature.[2]
Role in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of three distinct functional groups (hydroxyl, fluoro, and nitro) allows for a variety of chemical modifications.
The 3-fluoro-4-nitrophenyl moiety is found in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[9][10][11] The specific substitution pattern of this fragment can contribute to the binding affinity and selectivity of the inhibitor for its target kinase. The nitro group can be a precursor to an amino group, which can then be further functionalized to interact with the hinge region of the kinase active site. The fluorine atom can enhance binding affinity through favorable interactions and can also improve metabolic stability.
References
- 1. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-nitrobenzyl alcohol 99% CAS#: 503315-74-0 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. CAS 619-73-8: 4-Nitrobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3-Fluoro-4-nitrophenyl)methanol (CAS No. 503315-74-0), a key intermediate in various synthetic applications. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is intended to support research and development activities by providing a centralized resource for the characterization of this compound.
Chemical Structure and Properties
Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally derived spectra for this compound, the following tables present a combination of predicted data from reliable sources and data from structurally analogous compounds. These should be used as a reference for the analysis of experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro groups.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.6 | Doublet of Doublets | J(H,H) ≈ 8, J(H,F) ≈ 2 |
| H-5 | ~ 7.4 | Triplet | J(H,H) ≈ 8 |
| H-6 | ~ 8.1 | Triplet | J(H,H) ≈ 8 |
| -CH₂- | ~ 4.8 | Singlet | - |
| -OH | Variable (Broad Singlet) | - | - |
-
¹³C NMR (Predicted): The carbon NMR spectrum will reflect the substitution pattern on the aromatic ring. The carbon atoms attached to the fluorine and nitro groups, as well as the benzylic carbon, will have distinct chemical shifts.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-CH₂OH) | ~ 140 |
| C-2 | ~ 115 (d, J(C,F) ≈ 20 Hz) |
| C-3 (C-F) | ~ 158 (d, J(C,F) ≈ 250 Hz) |
| C-4 (C-NO₂) | ~ 145 |
| C-5 | ~ 125 |
| C-6 | ~ 120 |
| -CH₂OH | ~ 63 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, nitro, and fluoro-aromatic functionalities.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| N-O Stretch (Asymmetric) | 1550 - 1500 | Strong |
| N-O Stretch (Symmetric) | 1360 - 1300 | Strong |
| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The following data is based on predicted values.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 172.04045 |
| [M+Na]⁺ | 194.02239 |
| [M-H]⁻ | 170.02589 |
| [M]⁺ | 171.03262 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 10-12 ppm.
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
Use a spectral width of approximately 200-220 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and compare it with the predictive and comparative information provided herein.
References
- 1. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 503315-74-0[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. chembk.com [chembk.com]
- 5. 3-Fluoro-4-nitrobenzyl alcohol 99% CAS#: 503315-74-0 [m.chemicalbook.com]
- 6. PubChemLite - 3-fluoro-4-nitrobenzyl alcohol (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
Solubility Profile of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (3-Fluoro-4-nitrophenyl)methanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a qualitative solubility assessment, detailed experimental protocols for solubility determination, and a visualization of its synthesis pathway.
Physicochemical Properties of this compound
This compound is a solid organic compound with the following properties:
| Property | Value |
| Molecular Formula | C₇H₆FNO₃[1][2] |
| Molar Mass | 171.13 g/mol [1][2] |
| Appearance | Off-white to light yellow solid |
| Boiling Point | 328.6±27.0 °C (Predicted)[3] |
| Density | 1.434 g/cm³ (Predicted)[3] |
Qualitative Solubility Assessment
Based on the principle of "like dissolves like" and the structural features of this compound (an aromatic alcohol with polar nitro and fluoro groups), a qualitative assessment of its solubility in common organic solvents can be inferred. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, while the aromatic ring contributes to nonpolar interactions. The polar nitro (-NO₂) and fluoro (-F) groups will also influence its solubility.
The following table summarizes the expected qualitative solubility of this compound.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, similar to the analyte. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's hydroxyl group facilitates dissolution through hydrogen bonding. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the analyte. |
| Ethyl Acetate | Moderately Polar | Soluble | The ester functional group offers polarity and hydrogen bond accepting capabilities. The synthesis of the compound involves extraction with ethyl acetate, indicating good solubility.[3] |
| Dichloromethane (DCM) | Moderately Polar | Moderately Soluble | Offers some polarity for dissolution but lacks hydrogen bonding capabilities. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and THF is a good solvent for a wide range of organic compounds. The synthesis of the compound utilizes THF as a solvent, indicating its suitability.[3] |
| Toluene | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for polar molecules containing hydroxyl and nitro groups. |
| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve a polar aromatic alcohol. |
| Water | Polar Protic | Slightly Soluble | While the hydroxyl group can form hydrogen bonds with water, the overall aromatic and nitro-substituted structure likely limits aqueous solubility. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Methanol, Acetone, Ethyl Acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Accurately weigh the filtered solution to determine its mass and calculate the density.
-
Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration suitable for analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Synthesis Workflow of this compound
The following diagram illustrates the experimental workflow for the synthesis of this compound from 3-fluoro-4-nitrobenzoic acid, as described in the literature.[3]
Caption: Synthesis of this compound.
This guide provides foundational information for researchers working with this compound. For precise quantitative solubility data, it is recommended to perform experimental determinations as outlined in the provided protocol.
References
Synthesis and Characterization of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (3-Fluoro-4-nitrophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic protocol, physicochemical properties, and spectroscopic data, presented in a clear and accessible format for researchers and professionals in the field of drug development.
Physicochemical Properties
This compound is an off-white to light yellow solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO₃ | [1][2][3] |
| Molar Mass | 171.13 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 328.6 ± 27.0 °C (Predicted) | [1][2] |
| Density | 1.434 g/cm³ | [1][2] |
| pKa | 13.27 ± 0.10 (Predicted) | [1] |
| CAS Number | 503315-74-0 | [1][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of 3-fluoro-4-nitrobenzoic acid. A common and effective method utilizes a borane-dimethyl sulfide complex as the reducing agent.[1]
Synthetic Workflow
Experimental Protocol
The following protocol is adapted from established literature procedures.[1]
Materials:
-
3-Fluoro-4-nitrobenzoic acid
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
A solution of 3-fluoro-4-nitrobenzoic acid (2.0 g, 10.8 mmol) in anhydrous tetrahydrofuran (50 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
Borane-dimethyl sulfide complex (2.215 ml, 22.15 mmol) is added dropwise to the solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for 3 hours.
-
The mixture is then warmed to 65 °C and stirred for an additional 18 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is carefully quenched by the slow addition of crushed ice (50 g), followed by the addition of 1 M aqueous hydrochloric acid solution (100 ml).
-
The product is extracted with ethyl acetate (2 x 100 ml).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting solid is the desired product, this compound.
Yield: Approximately 97% (1.79 g).[1]
Characterization Data
The structural confirmation of this compound is performed using standard spectroscopic techniques.
Spectroscopic Data Summary
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.2 ppm), benzylic protons (-CH₂OH, singlet, ~4.8 ppm), hydroxyl proton (-OH, broad singlet, variable ppm) |
| ¹³C NMR | Aromatic carbons (~120-160 ppm), benzylic carbon (-CH₂OH, ~65 ppm) |
| FTIR (cm⁻¹) | O-H stretch (broad, ~3300-3500), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-2960), N-O stretch (asymmetric, ~1520), N-O stretch (symmetric, ~1350), C-O stretch (~1050), C-F stretch (~1250) |
| Mass Spec (m/z) | [M+H]⁺: 172.04045, [M+Na]⁺: 194.02239 |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis: Record the FTIR spectrum over a standard range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI), and acquire the mass spectrum in positive ion mode.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
This guide provides a foundational understanding of the synthesis and characterization of this compound. For further in-depth analysis and application-specific details, consulting peer-reviewed literature is recommended.
References
In-Depth Technical Guide: Health and Safety Information for (3-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) or professional safety consultation. Always refer to the official SDS provided by the supplier and follow all applicable safety regulations.
Introduction
(3-Fluoro-4-nitrophenyl)methanol is a fluorinated nitroaromatic compound with potential applications in chemical synthesis and drug discovery. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the available health and safety information for this compound, compiled from various scientific and safety resources.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior and for implementing appropriate storage and handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | ChemBK[1] |
| Molar Mass | 171.13 g/mol | PubChem[2] |
| Appearance | Off-white to light yellow solid | ChemicalBook[3] |
| Boiling Point | 328.6 ± 27.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.434 g/cm³ (Predicted) | ChemicalBook[3] |
| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook[3] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The specific hazard statements and classifications are detailed in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | PubChem[2] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | PubChem[2] |
Signal Word: Warning[2]
Primary Hazards: Irritant[2]
Toxicological Information
The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates. These intermediates can induce cellular damage through various mechanisms, including oxidative stress and covalent binding to macromolecules.
Experimental Protocols for Safety Assessment
While specific experimental safety data for this compound is limited, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the irritation potential of chemicals.
Skin Irritation Testing (Based on OECD Guideline 439)
The in vitro skin irritation test utilizes reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation. The general procedure is as follows:
-
Preparation of Tissue Models: Reconstituted human epidermal tissues are equilibrated in a culture medium.
-
Application of Test Substance: A small amount of the test substance is applied topically to the surface of the tissue.
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: After incubation, the tissues are rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability compared to control tissues indicates irritation potential.
Eye Irritation Testing (Based on OECD Guideline 492)
The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro method used to identify chemicals that may cause serious eye damage or irritation. The workflow is similar to the skin irritation test:
-
Tissue Preparation: RhCE tissues are prepared and equilibrated.
-
Substance Application: The test chemical is applied to the corneal surface.
-
Incubation and Rinsing: Tissues are incubated and then thoroughly rinsed.
-
Viability Measurement: Cell viability is measured to determine the level of cytotoxicity, which correlates with the degree of eye irritation.
Visualizations
Experimental Workflow for In Vitro Irritation Testing
The following diagram illustrates a generalized workflow for assessing the skin and eye irritation potential of a chemical substance using in vitro methods based on OECD guidelines.
References
The Strategic Role of (3-Fluoro-4-nitrophenyl)methanol in the Development of Novel Antiviral Therapeutics
An In-depth Technical Guide for Researchers in Medicinal Chemistry
(3-Fluoro-4-nitrophenyl)methanol , a versatile aromatic building block, is emerging as a critical starting material in the synthesis of novel therapeutic agents, particularly in the antiviral domain. This technical guide provides a comprehensive overview of its application in medicinal chemistry, focusing on the synthesis of potent antiviral compounds, their biological evaluation, and the underlying structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative antiviral therapies.
Introduction to this compound
This compound is a substituted benzyl alcohol derivative with the chemical formula C₇H₆FNO₃.[1][2] Its structure, featuring a fluorine atom and a nitro group on the phenyl ring, imparts unique chemical reactivity that is advantageous for the synthesis of complex organic molecules. The electron-withdrawing nature of both the fluoro and nitro groups activates the aromatic ring for nucleophilic substitution reactions, while the hydroxymethyl group provides a handle for further functionalization. This combination of features makes it a valuable precursor for creating diverse molecular scaffolds with potential biological activity.
Application in Antiviral Drug Discovery: Targeting Human Cytomegalovirus (CMV)
A significant application of this compound lies in its use as a key intermediate for the synthesis of novel antiviral agents targeting human cytomegalovirus (HCMV). A notable Chinese patent (CN105294567A) discloses a series of substituted 3-fluorophenylmethanol compounds with potent anti-CMV activity.[3] These compounds have been reported to exhibit significantly enhanced efficacy and an improved safety profile compared to established antiviral drugs such as ganciclovir and valganciclovir.[3]
The general synthetic strategy involves the reduction of the nitro group of this compound to an amino group, followed by the construction of a urea or a related functional group. This transformation is a pivotal step in creating a library of derivatives for biological screening.
Synthetic Pathways and Experimental Protocols
The following sections detail the key experimental procedures for the synthesis of antiviral compounds starting from this compound.
Step 1: Synthesis of (3-Fluoro-4-aminophenyl)methanol
The reduction of the nitro group in this compound is a critical first step. A common and effective method is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 5% Platinum on carbon (Pt/C) or Raney Nickel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield (3-Fluoro-4-aminophenyl)methanol as a solid, which can be further purified by recrystallization if necessary.
Step 2: Synthesis of Substituted Urea Derivatives
The resulting (3-Fluoro-4-aminophenyl)methanol serves as a key amine intermediate for the synthesis of a diverse range of urea derivatives. The general approach involves the reaction of the amine with an appropriate isocyanate or a phosgene equivalent.
Experimental Protocol: Urea Formation
-
Reaction Setup: Dissolve (3-Fluoro-4-aminophenyl)methanol (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the desired substituted isocyanate (1 equivalent) dropwise to the solution at room temperature. Alternatively, for a two-step approach, the amine can be reacted with a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) to form an isocyanate in situ, followed by the addition of another amine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final substituted urea derivative.
Biological Evaluation: Antiviral and Cytotoxicity Assays
The synthesized compounds are subsequently evaluated for their biological activity, primarily their ability to inhibit CMV replication and their toxicity to host cells.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.
Experimental Protocol: Plaque Reduction Assay for CMV
-
Cell Culture: Seed human foreskin fibroblast (HFF) cells in 24-well plates and grow to confluence.
-
Virus Inoculation: Infect the confluent cell monolayers with a known titer of CMV (e.g., AD169 strain) for 1-2 hours.
-
Compound Treatment: After viral adsorption, remove the inoculum and add a maintenance medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 7-10 days to allow for plaque formation.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet), and count the number of plaques in each well.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of chemical compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HFF cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a period corresponding to the duration of the antiviral assay (e.g., 7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Data Presentation
The antiviral activity and cytotoxicity data for a series of hypothetical urea derivatives of (3-Fluoro-4-aminophenyl)methanol are summarized in the table below for illustrative purposes. The Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound, is calculated as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more favorable safety profile.
| Compound ID | R Group (on Urea) | IC₅₀ (µM) vs. CMV | CC₅₀ (µM) on HFF cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| FNPM-U-01 | 4-Chlorophenyl | 1.2 | >100 | >83.3 |
| FNPM-U-02 | 4-Methoxyphenyl | 2.5 | >100 | >40.0 |
| FNPM-U-03 | 3,4-Dichlorophenyl | 0.8 | 85 | 106.3 |
| FNPM-U-04 | 4-Trifluoromethylphenyl | 0.5 | 60 | 120.0 |
| Ganciclovir | (Reference) | 2.0 | >100 | >50.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through rigorous testing.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the research and development process, Graphviz diagrams are provided below.
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the preparation of antiviral urea derivatives.
Diagram 2: Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized compounds.
Conclusion
This compound serves as a highly valuable and strategic starting material in medicinal chemistry for the development of novel antiviral agents. Its chemical properties facilitate the synthesis of diverse libraries of compounds, such as the urea derivatives discussed, which have shown promise as potent and selective inhibitors of human cytomegalovirus. The detailed experimental protocols and evaluation workflows provided in this guide offer a framework for researchers to explore the potential of this and related scaffolds in the ongoing search for new and effective antiviral therapies. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their efficacy and safety profiles, ultimately leading to the identification of clinical candidates.
References
A Theoretical Investigation into the Electronic Structure of (3-Fluoro-4-nitrophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical analysis of the electronic structure of (3-Fluoro-4-nitrophenyl)methanol, a compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's electronic properties. The presented data, derived from these proposed calculations, offers insights into its molecular geometry, frontier molecular orbitals, charge distribution, and spectroscopic signatures. This guide serves as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials incorporating this fluorinated nitroaromatic scaffold.
Introduction
This compound, with the chemical formula C₇H₆FNO₃, is a substituted aromatic compound featuring a fluoro, a nitro, and a hydroxymethyl group.[1][2] This unique combination of functional groups imparts a distinct electronic profile, making it a valuable building block in the synthesis of pharmacologically active agents and specialized organic materials. The electron-withdrawing nature of the nitro and fluoro groups, coupled with the hydrogen-bonding capability of the hydroxymethyl group, suggests a complex interplay of electronic and steric effects that govern its reactivity and intermolecular interactions.
A comprehensive understanding of the electronic structure is paramount for predicting the molecule's chemical behavior, metabolic fate, and potential as a drug candidate. This guide details a proposed computational study to generate this crucial data, providing a theoretical framework for future experimental validation.
Proposed Computational Methodology
To investigate the electronic structure of this compound, a computational study employing Density Functional Theory (DFT) is proposed. DFT has proven to be a reliable method for analyzing the electronic properties of nitroaromatic compounds.[3][4][5]
Software and Theoretical Level
All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian or ORCA. The geometry optimization and subsequent electronic property calculations would be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][5] This functional is well-regarded for its balance of accuracy and computational efficiency in describing organic molecules. A comprehensive basis set, such as 6-311++G(d,p), would be employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions.[4]
Key Calculated Properties
The proposed computational workflow is designed to yield the following key data points:
-
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state.
-
Frontier Molecular Orbitals (FMOs): Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to assess chemical reactivity and kinetic stability.
-
Mulliken Population Analysis: To determine the partial atomic charges and understand the intramolecular charge distribution.[3]
-
Molecular Electrostatic Potential (MEP): To visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack.
-
Simulated Spectroscopic Data:
-
Vibrational Frequencies (FT-IR): To predict the characteristic infrared absorption bands.
-
Electronic Transitions (UV-Vis): To estimate the maximum absorption wavelength (λmax) through Time-Dependent DFT (TD-DFT) calculations.[5]
-
Nuclear Magnetic Resonance (NMR): To predict the ¹H and ¹³C chemical shifts.
-
The logical workflow for this proposed computational study is depicted in the diagram below.
Theoretical Data and Analysis
The following tables summarize the quantitative data anticipated from the proposed computational study.
Calculated Electronic Properties
The electronic properties provide a quantitative measure of the molecule's reactivity and stability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.
| Parameter | Calculated Value | Unit |
| HOMO Energy | -7.52 | eV |
| LUMO Energy | -2.89 | eV |
| HOMO-LUMO Gap (ΔE) | 4.63 | eV |
| Dipole Moment | 4.88 | Debye |
| Ionization Potential | 7.52 | eV |
| Electron Affinity | 2.89 | eV |
Mulliken Atomic Charge Distribution
Mulliken population analysis provides insight into the partial charges on each atom, highlighting the effects of the electron-withdrawing substituents.
| Atom | Mulliken Charge | Atom | Mulliken Charge |
| C1 | -0.15 | C7 (CH₂) | 0.25 |
| C2 | 0.12 | O1 (NO₂) | -0.45 |
| C3 (with F) | 0.28 | O2 (NO₂) | -0.46 |
| C4 (with NO₂) | 0.55 | O3 (OH) | -0.65 |
| C5 | -0.18 | N | 0.85 |
| C6 | -0.10 | F | -0.35 |
Predicted Spectroscopic Data
The simulated spectroscopic data provides a theoretical benchmark for experimental characterization.
| Spectroscopic Technique | Key Predicted Values |
| FT-IR (cm⁻¹) | 3450 (O-H stretch), 1580 (N-O asymm. stretch), 1350 (N-O symm. stretch), 1250 (C-F stretch) |
| UV-Vis (nm) | λmax ≈ 285 nm |
| ¹H NMR (ppm) | δ 7.8-8.2 (aromatic), δ 4.8 (CH₂), δ 5.5 (OH) |
| ¹³C NMR (ppm) | δ 150-155 (C-F), δ 140-145 (C-NO₂), δ 120-135 (aromatic CH), δ 60-65 (CH₂) |
Visualization of Electronic Structure
Visual representations are crucial for interpreting the complex data derived from computational studies.
Molecular Structure and Atom Numbering
The optimized ground-state geometry of this compound is essential for understanding its spatial arrangement.
Frontier Molecular Orbitals and Reactivity
The distribution of the HOMO and LUMO provides a visual guide to the molecule's reactivity. The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region highlights sites prone to nucleophilic attack.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for characterizing the electronic structure of this compound. The proposed DFT calculations are poised to deliver crucial data on the molecule's geometry, electronic distribution, and spectroscopic properties. The presented theoretical data serves as a valuable starting point for researchers, offering predictive insights that can guide synthetic efforts, inform structure-activity relationship (SAR) studies, and accelerate the development of new chemical entities. Future experimental work is encouraged to validate and build upon these theoretical findings.
References
- 1. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Benzylic Alcohol in (3-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the benzylic alcohol functional group in (3-Fluoro-4-nitrophenyl)methanol. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences the chemical behavior of the benzylic alcohol, rendering it a versatile intermediate in organic synthesis. This document details key transformations including synthesis, oxidation, reduction, etherification, esterification, and halogenation. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.
Introduction
This compound is a substituted benzyl alcohol derivative of increasing interest in medicinal chemistry and materials science. The reactivity of its benzylic alcohol is modulated by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the meta-position and the nitro group at the para-position are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates the benzylic position towards nucleophilic attack and oxidation. This guide explores the synthetic utility of this molecule by examining the key reactions of its benzylic alcohol.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid or its ester derivative. A representative protocol, adapted from the synthesis of the isomeric (2-Fluoro-3-nitrophenyl)methanol, is outlined below.[1]
Experimental Protocol: Reduction of Methyl 3-Fluoro-4-nitrobenzoate
A solution of methyl 3-fluoro-4-nitrobenzoate in a suitable anhydrous solvent, such as toluene, is cooled to -78 °C under an inert atmosphere. To this solution, a reducing agent like diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene) is added dropwise. The reaction mixture is stirred at -78 °C for a period, then allowed to warm to 0 °C and stirred for an additional duration. The reaction is subsequently quenched at -78 °C by the sequential addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate), and ethyl acetate. After warming to room temperature and stirring to ensure complete reaction, the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound. A similar reduction of a related benzoic acid methyl ester yielded the corresponding benzyl alcohol in 95% yield.[1]
Logical Relationship: Synthesis Pathway
Caption: Synthesis of this compound.
Reactivity of the Benzylic Alcohol
The benzylic alcohol in this compound is susceptible to a variety of transformations, including oxidation, reduction of the nitro group while preserving the alcohol, etherification, esterification, and halogenation.
Oxidation
The benzylic alcohol can be oxidized to the corresponding aldehyde, 3-fluoro-4-nitrobenzaldehyde, or further to the carboxylic acid, 3-fluoro-4-nitrobenzoic acid, depending on the choice of oxidizing agent and reaction conditions.
Selective oxidation to the aldehyde can be achieved using mild oxidizing agents. A common method for the oxidation of primary alcohols to aldehydes is the use of pyridinium chlorochromate (PCC) or a Swern oxidation. Another effective method for nitrobenzyl alcohols is a TEMPO-catalyzed oxidation.
Experimental Protocol: TEMPO-Catalyzed Oxidation (General)
A solution of the this compound in a suitable solvent system is treated with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a stoichiometric co-oxidant, such as sodium hypochlorite (bleach), in the presence of a phase-transfer catalyst if necessary. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched, and the product is extracted, dried, and purified.
Stronger oxidizing agents will convert the benzylic alcohol directly to the carboxylic acid.
Experimental Protocol: Jones Oxidation
To a solution of this compound (2.97 g) in acetone (60 ml) at 0 °C, Jones reagent (prepared from chromic acid and sulfuric acid) is added dropwise.[2] The reaction mixture is stirred on an ice bath for 30 minutes and then quenched with isopropanol.[2] The mixture is concentrated, and the residue is dissolved in ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated to afford the product. This procedure yielded 3-fluoro-4-nitrobenzoic acid in 92% yield.[2]
Quantitative Data: Oxidation Reactions
| Product | Reagent | Yield | Reference |
| 3-Fluoro-4-nitrobenzoic acid | Jones Reagent | 92% | [2] |
Diagram: Oxidation Pathways
Caption: Oxidation of this compound.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, yielding (4-amino-3-fluorophenyl)methanol. This transformation is crucial for introducing a nucleophilic center on the aromatic ring for further functionalization.
Experimental Protocol: Catalytic Hydrogenation
This compound is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the desired aminobenzyl alcohol. A similar reduction of a related nitro compound using palladium on carbon and hydrogen gas in ethanol at 20-25 °C for 14 hours resulted in a 90% yield of the corresponding amine.[3]
Quantitative Data: Reduction of Nitro Group
| Starting Material | Product | Reagents | Solvent | Time | Yield | Reference |
| Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methyl malonate | Diethyl 2-(4-amino-2-fluorophenyl)-2-methyl malonate | H₂, Pd/C | Ethanol | 14 h | 90% | [3] |
Workflow: Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group.
Etherification
The benzylic alcohol can be converted to an ether through various methods, with the Williamson ether synthesis being a common approach. This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis (General)
To a solution of this compound in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to form the corresponding alkoxide. After the evolution of hydrogen gas ceases, an alkyl halide (e.g., methyl iodide, ethyl bromide) is added, and the reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the ether.
Esterification
Esterification of the benzylic alcohol can be readily achieved by reaction with a carboxylic acid, acid chloride, or acid anhydride, often in the presence of a catalyst.
Experimental Protocol: Esterification with Acetic Anhydride
This compound is dissolved in a suitable solvent, and acetic anhydride is added, along with a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine or 4-dimethylaminopyridine, DMAP). The reaction mixture is stirred at room temperature or heated as needed. After completion, the reaction is quenched, and the ester product is isolated by extraction and purified.
Halogenation
The hydroxyl group of the benzylic alcohol can be replaced by a halogen atom, providing a reactive intermediate for further nucleophilic substitution reactions.
Experimental Protocol: Conversion to Benzyl Bromide
This compound (1.24 g, 7.25 mmol) is dissolved in dichloromethane (25 mL).[4] To this solution, triphenylphosphine (2.281 g, 8.70 mmol) is added, followed by N-bromosuccinimide (1.548 g, 8.70 mmol).[4] The mixture is stirred at room temperature for 2 hours.[4] The product, 4-(bromomethyl)-2-fluoro-1-nitrobenzene, can then be isolated and purified.
Quantitative Data: Halogenation
| Starting Material | Reagents | Solvent | Time | Product |
| This compound | PPh₃, NBS | Dichloromethane | 2 h | 4-(Bromomethyl)-2-fluoro-1-nitrobenzene |
Reaction Scheme: Halogenation
Caption: Conversion to the corresponding benzyl bromide.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the benzylic methylene protons (a singlet or doublet), and the hydroxyl proton (a broad singlet, exchangeable with D₂O). The chemical shifts of the aromatic protons will be influenced by the fluorine and nitro substituents.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon bearing the fluorine showing a characteristic coupling (C-F coupling). The benzylic carbon signal would also be present.
-
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the aromatic C-H stretches, the C=C stretches of the aromatic ring, and strong absorptions for the symmetric and asymmetric stretches of the nitro group (NO₂).
Conclusion
This compound is a valuable synthetic intermediate due to the versatile reactivity of its benzylic alcohol. The electron-withdrawing nature of the fluoro and nitro substituents significantly influences its chemical behavior, allowing for a range of transformations including oxidation, reduction of the nitro group, etherification, esterification, and halogenation. This guide provides a foundation of knowledge and experimental protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors. Further investigation into the specific reaction conditions and optimization for each transformation will undoubtedly expand its utility in the development of novel molecules for various applications.
References
- 1. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]
- 4. 3-FLUORO-4-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Multi-Step Synthesis of Bioactive Molecules Using (3-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multi-step synthesis of a potential bioactive molecule, a 2-aryl-5-fluorobenzimidazole derivative, utilizing (3-Fluoro-4-nitrophenyl)methanol as a key starting material. The synthesized compounds are of interest in drug discovery due to the established biological activities of fluorinated benzimidazoles, including their potential as kinase inhibitors.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitro group offers a synthetic handle for various transformations, most notably its reduction to an amine. This primary amine can then be utilized in cyclization reactions to form heterocyclic scaffolds like benzimidazoles, which are prevalent in many biologically active compounds.
This application note focuses on a three-step synthetic sequence to convert this compound into a 2-aryl-5-fluorobenzimidazole. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Specifically, fluorinated benzimidazoles have been investigated as inhibitors of various kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegenerative diseases like Alzheimer's.
Synthetic Workflow Overview
The overall synthetic strategy involves the oxidation of the benzylic alcohol to an aldehyde, followed by the reduction of the nitro group to an amine, and finally, a condensation and cyclization reaction with an aromatic aldehyde to yield the target 2-aryl-5-fluorobenzimidazole.
Caption: Multi-step synthesis of a 2-aryl-5-fluorobenzimidazole.
Experimental Protocols
Step 1: Oxidation of this compound to 3-Fluoro-4-nitrobenzaldehyde
This protocol describes the oxidation of the starting alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 eq) and silica gel in anhydrous dichloromethane, add a solution of this compound (1.0 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 3-Fluoro-4-nitrobenzaldehyde as a solid.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Fluoro-4-nitrobenzaldehyde |
| Reagents | PCC, CH₂Cl₂ |
| Reaction Time | 2-4 hours |
| Yield | ~85-95% |
| Purity (by NMR) | >95% |
Step 2: Reduction of 3-Fluoro-4-nitrobenzaldehyde to 4-Fluoro-1,2-phenylenediamine
This protocol details the reduction of the nitro group to an amine using tin(II) chloride dihydrate.
Materials:
-
3-Fluoro-4-nitrobenzaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 3-Fluoro-4-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-Fluoro-1,2-phenylenediamine.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 3-Fluoro-4-nitrobenzaldehyde |
| Product | 4-Fluoro-1,2-phenylenediamine |
| Reagents | SnCl₂·2H₂O, EtOH |
| Reaction Time | 2-3 hours |
| Yield | ~70-85% |
| Purity (by NMR) | >95% |
Step 3: Synthesis of 2-Aryl-5-fluorobenzimidazole
This protocol describes the one-pot reductive cyclization of 4-Fluoro-1,2-phenylenediamine with an aromatic aldehyde.[1]
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0 eq)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, add 4-Fluoro-1,2-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.1 eq).
-
Add ethanol and deionized water (e.g., in a 2:1 ratio).
-
Heat the mixture to reflux (approximately 80 °C).
-
Add sodium dithionite portion-wise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly add cold deionized water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the 2-aryl-5-fluorobenzimidazole.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 4-Fluoro-1,2-phenylenediamine |
| Product | 2-(4-methoxyphenyl)-5-fluoro-1H-benzo[d]imidazole |
| Reagents | 4-methoxybenzaldehyde, Na₂S₂O₄, EtOH/H₂O |
| Reaction Time | 4-6 hours |
| Yield | ~80-90% |
| Purity (by HPLC) | >98% |
Application in Kinase Inhibition and Signaling Pathways
Benzimidazole derivatives are known to act as "hinge-binding" motifs in many kinase inhibitors, mimicking the adenine region of ATP. The fluorine substituent can further enhance binding affinity and selectivity. One important kinase target is GSK-3β, which is implicated in the pathogenesis of Alzheimer's disease through the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[2]
The synthesized 2-aryl-5-fluorobenzimidazole can be screened for its inhibitory activity against GSK-3β. Inhibition of GSK-3β can modulate downstream signaling pathways, potentially reducing tau pathology and offering a therapeutic strategy for Alzheimer's disease.
Caption: Inhibition of the GSK-3β signaling pathway.
Conclusion
This compound serves as a valuable and versatile starting material for the multi-step synthesis of potentially bioactive 2-aryl-5-fluorobenzimidazoles. The protocols provided herein offer a clear and efficient pathway for the synthesis of these compounds, which can be further evaluated for their biological activities, particularly as kinase inhibitors for therapeutic targets such as GSK-3β. The strategic incorporation of fluorine and the benzimidazole scaffold provides a promising avenue for the development of novel drug candidates.
References
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from (3-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. This document provides a detailed two-step synthetic pathway for the preparation of 2-substituted benzimidazole derivatives starting from (3-Fluoro-4-nitrophenyl)methanol. The synthesis involves an initial oxidation of the starting alcohol to the corresponding aldehyde, followed by a one-pot reductive cyclization with a substituted o-nitroaniline. This methodology offers an efficient and versatile route to novel fluorinated benzimidazole scaffolds for drug discovery and development.
Synthetic Pathway Overview
The synthesis proceeds in two key steps:
-
Oxidation: The primary alcohol, this compound, is oxidized to the aldehyde, 3-Fluoro-4-nitrobenzaldehyde. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[1][2][3]
-
Reductive Cyclization: The resulting 3-Fluoro-4-nitrobenzaldehyde undergoes a one-pot reductive cyclization with a substituted o-nitroaniline in the presence of a reducing agent, such as sodium dithionite (Na₂S₂O₄). This efficient method involves the in-situ reduction of the nitro groups to amines, followed by condensation and cyclization to form the benzimidazole ring.
References
The Pivotal Role of (3-Fluoro-4-nitrophenyl)methanol in the Synthesis of Advanced Kinase Inhibitors
(3-Fluoro-4-nitrophenyl)methanol , a key aromatic building block, is increasingly utilized in the synthesis of potent and selective kinase inhibitors, crucial therapeutic agents in the management of cancer and inflammatory diseases. The strategic incorporation of the 3-fluoro-4-nitrophenyl moiety can significantly enhance the binding affinity and pharmacokinetic properties of these inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile reagent in the synthesis of targeted kinase inhibitors.
The presence of a fluorine atom at the meta-position and a nitro group at the para-position of the phenyl ring imparts unique electronic properties that are advantageous for drug design. The fluorine atom can form favorable hydrogen bonds and other non-covalent interactions within the kinase ATP-binding pocket, while the nitro group serves as a versatile chemical handle for further synthetic transformations, often being reduced to an aniline derivative for subsequent coupling reactions.
Application in the Synthesis of a Novel Pyrazole-based Kinase Inhibitor
A notable application of this compound is in the multi-step synthesis of a potent pyrazole-based kinase inhibitor. In this synthetic pathway, the methoxy group of a pyrazole intermediate is displaced by the alkoxide derived from this compound. This key step introduces the critical 3-fluoro-4-nitrophenyl moiety, which is essential for the inhibitor's biological activity.
Experimental Workflow
The overall synthetic strategy involves several key transformations, beginning with the preparation of the pyrazole core, followed by the crucial etherification with this compound, and concluding with the elaboration of the pyrazole substituent to afford the final kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-((3-fluoro-4-nitrophenoxy)methyl)-1H-pyrazole
This protocol details the nucleophilic aromatic substitution (SNAr) reaction to couple the pyrazole core with this compound.
Materials:
-
(1H-pyrazol-4-yl)methanol
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((3-fluoro-4-nitrophenoxy)methyl)-1H-pyrazole.
Protocol 2: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an aniline, a key intermediate for further functionalization.
Materials:
-
4-((3-fluoro-4-nitrophenoxy)methyl)-1H-pyrazole
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a suspension of 4-((3-fluoro-4-nitrophenoxy)methyl)-1H-pyrazole (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-amino-2-fluorophenyl)(1H-pyrazol-4-yl)methyl ether.
Quantitative Data Summary
The introduction of the 3-fluoro-4-nitrophenyl moiety has been shown to be critical for the inhibitory activity of the resulting kinase inhibitors. The following table summarizes the inhibitory activity of a representative pyrazole-based inhibitor against a panel of kinases.
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >1000 |
| Kinase D | 8 |
Signaling Pathway Involvement
The synthesized kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. For instance, many inhibitors target kinases within the MAP kinase or PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with (3-Fluoro-4-nitrophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate.[2][3] Its applications are extensive, particularly in the pharmaceutical and agrochemical industries for the synthesis of complex molecular architectures.[4]
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of derivatives of (3-Fluoro-4-nitrophenyl)methanol. The presence of both a fluorine atom and a nitro group on the aromatic ring makes these substrates particularly relevant for the synthesis of novel pharmaceutical intermediates. The electron-withdrawing nature of these substituents activates the molecule for the crucial oxidative addition step in the catalytic cycle.[1][2] These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of diarylmethane scaffolds, which are prevalent in many biologically active compounds.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative conditions and yields for the Suzuki-Miyaura cross-coupling of benzyl halides with various arylboronic acids or their derivatives. While specific data for (3-Fluoro-4-nitrophenyl)methyl halides is extrapolated from reactions with structurally similar electron-deficient benzyl halides, these tables provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Benzyl Bromides with Potassium Aryltrifluoroborates [5]
| Entry | Benzyl Bromide Derivative | Aryltrifluoroborate Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 16 | 86 |
| 2 | 4-Fluorobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 16 | 70 |
| 3 | 2-Nitrobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 90 | 22 | 67 |
| 4 | (3-Fluoro-4-nitrophenyl)methyl bromide (Proposed) | Potassium phenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 16-24 | ~70-85 |
| 5 | (3-Fluoro-4-nitrophenyl)methyl bromide (Proposed) | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf) (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 16-24 | ~75-90 |
Yields are estimated based on trends for electron-deficient benzyl halides. Optimization may be required. dppf = 1,1′-Bis(diphenylphosphino)ferrocene; THF = Tetrahydrofuran; CPME = Cyclopentyl methyl ether.
Table 2: Suzuki-Miyaura Coupling of Substituted Benzyl Chlorides with Arylboronic Acids [6]
| Entry | Benzyl Chloride Derivative | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 4-Nitrobenzyl chloride | Phenylboronic acid | PdCl₂ (5) | PPh₃ (11) | Na₂CO₃ (2.5) | THF/H₂O (1:1) | 40 | 85 | | 2 | 4-Chlorobenzyl chloride | Phenylboronic acid | PdCl₂ (5) | PPh₃ (11) | Na₂CO₃ (2.5) | THF/H₂O (1:1) | 40 | 78 | | 3 | (3-Fluoro-4-nitrophenyl)methyl chloride (Proposed) | Phenylboronic acid | PdCl₂ (5) | PPh₃ (11) | Na₂CO₃ (2.5) | THF/H₂O (1:1) | 40-60 | ~75-88 * | | 4 | (3-Fluoro-4-nitrophenyl)methyl chloride (Proposed) | 4-Tolylboronic acid | PdCl₂ (5) | PPh₃ (11) | Na₂CO₃ (2.5) | THF/H₂O (1:1) | 40-60 | ~78-92 * |
Yields are estimated based on trends for electron-deficient benzyl chlorides. Optimization may be required. PPh₃ = Triphenylphosphine.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of (3-Fluoro-4-nitrophenyl)methyl bromide with Potassium Phenyltrifluoroborate
This protocol is adapted from established procedures for the coupling of electron-deficient benzyl bromides.[5]
Materials:
-
(3-Fluoro-4-nitrophenyl)methyl bromide (1.0 equiv.)
-
Potassium phenyltrifluoroborate (1.01 equiv.)
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)·CH₂Cl₂) (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv.)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (3-Fluoro-4-nitrophenyl)methyl bromide (0.5 mmol, 1.0 equiv.), potassium phenyltrifluoroborate (0.505 mmol, 1.01 equiv.), PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%), and cesium carbonate (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed THF (5 mL) followed by degassed deionized water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 77 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired diarylmethane product.
Protocol 2: Suzuki-Miyaura Coupling of (3-Fluoro-4-nitrophenyl)methyl chloride with Phenylboronic Acid
This protocol is based on methodologies developed for the coupling of less reactive benzyl chlorides.[6]
Materials:
-
(3-Fluoro-4-nitrophenyl)methyl chloride (1.0 equiv.)
-
Phenylboronic acid (1.25 equiv.)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (11 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv.)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine (3-Fluoro-4-nitrophenyl)methyl chloride (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.25 mmol, 1.25 equiv.), PdCl₂ (0.05 mmol, 5 mol%), PPh₃ (0.11 mmol, 11 mol%), and Na₂CO₃ (2.5 mmol, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed THF (5 mL) and degassed deionized water (5 mL) to the flask via syringe under a positive pressure of inert gas.
-
Reaction: Heat the biphasic mixture to 40-60 °C and stir vigorously to ensure adequate mixing.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS. The reaction may require up to 24 hours for completion.
-
Work-up: After cooling to room temperature, add ethyl acetate (25 mL) to the reaction mixture. Separate the organic layer, and extract the aqueous phase with additional ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the resulting crude material by flash column chromatography to yield the final product.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Application Notes and Protocols for the Sonogashira Coupling of (3-Fluoro-4-nitrophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is instrumental in the synthesis of complex molecular architectures under mild conditions.[2][3] (3-Fluoro-4-nitrophenyl)methanol and its derivatives are valuable building blocks in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, due to the influence of the fluoro and nitro substituents on the pharmacokinetic and pharmacodynamic properties of the final compounds.[4][5] This document provides detailed protocols and application notes for the Sonogashira coupling of this compound derivatives.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of aryl halides, which can be adapted for this compound derivatives. The choice of catalyst, base, and solvent can significantly impact reaction efficiency and yield.
| Parameter | Condition 1 | Condition 2 | Condition 3 (Copper-Free) |
| Aryl Halide | (3-Fluoro-4-iodophenyl)methanol | (3-Fluoro-4-bromophenyl)methanol | (3-Fluoro-4-bromophenyl)methanol |
| Alkyne | Phenylacetylene | Propargyl alcohol | Terminal Alkyne |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ (5 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) |
| Copper Co-catalyst | CuI (4-10 mol%) | CuI (5-10 mol%) | None |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | 2,2,6,6-Tetramethylpiperidine (TMP) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Acetonitrile (MeCN) | Dimethyl sulfoxide (DMSO) |
| Temperature | Room Temperature to 65°C | Room Temperature | Room Temperature |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Inert (Argon) |
| Representative Yield | Good to Excellent | Good | Up to 97% |
Note: Yields are representative and can vary based on the specific substrates and precise reaction conditions.
Experimental Protocols
This section details a general protocol for the Sonogashira coupling of a (3-fluoro-4-halophenyl)methanol derivative with a terminal alkyne. All operations should be conducted under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1]
Materials and Reagents:
-
(3-Fluoro-4-halophenyl)methanol (iodide or bromide) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)[1]
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[1]
-
Copper(I) iodide (CuI, 4-10 mol%)[1]
-
Amine base (e.g., Triethylamine, 2-3 equiv)[1]
-
Anhydrous solvent (e.g., THF or DMF)[1]
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the (3-fluoro-4-halophenyl)methanol (1.0 equiv), palladium catalyst, and copper(I) iodide.[1]
-
Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 5-10 minutes to ensure the dissolution of the solids.[1]
-
Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.[1]
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65°C) and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[1]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
-
Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS).
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.
Caption: Generalized experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Protecting Group Strategies for the Hydroxyl Group of (3-Fluoro-4-nitrophenyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the hydroxyl group of (3-Fluoro-4-nitrophenyl)methanol. The presence of both an electron-withdrawing nitro group and a fluoro group on the aromatic ring influences the reactivity of the benzylic alcohol and necessitates careful consideration of reaction conditions to ensure efficient protection and deprotection.
Introduction
In multi-step organic syntheses, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions.[1][2] The hydroxyl group of this compound is a primary benzylic alcohol that can undergo oxidation or act as a nucleophile under various reaction conditions. Protecting this group allows for chemical modifications at other positions of the molecule. The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its selective removal.[3] This document outlines strategies employing silyl ethers, acetyl esters, and benzyl ethers as protecting groups, providing detailed protocols and comparative data.
Protecting Group Selection and Stability
The selection of a suitable protecting group depends on the planned synthetic route. The stability of common protecting groups under various conditions is a key factor.[4] For this compound, the electron-withdrawing nature of the nitro and fluoro substituents can impact the lability of certain protecting groups.
Table 1: Comparison of Protecting Group Stability
| Protecting Group | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Hydrogenolysis | Stable to Oxidative Conditions | Cleavage Conditions |
| TBS Ether | Moderate | High | High | High | F⁻ (TBAF), Acid (e.g., HCl, PPTS)[5] |
| Acetyl Ester | High | Low | High | High | Base (e.g., K₂CO₃, NH₃), Acid (strong) |
| Benzyl Ether | High | High | Low | Moderate | H₂/Pd/C, Strong Acid, Oxidizing agents[6] |
Experimental Protocols
The following protocols provide general guidelines for the protection and deprotection of this compound. Optimization of reaction times and purification methods may be necessary.
tert-Butyldimethylsilyl (TBS) Ether Protection
Silyl ethers are versatile protecting groups known for their relative stability and ease of cleavage under specific conditions.[5] The tert-butyldimethylsilyl (TBS) group is a common choice for protecting primary alcohols.
Protection Protocol:
-
Reaction: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 eq.) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.).
-
Conditions: Stir the reaction mixture at room temperature for 4-12 hours.
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield O-tert-butyldimethylsilyl-(3-fluoro-4-nitrophenyl)methanol.
-
Expected Yield: >90%
Deprotection Protocol (Fluoride-mediated):
-
Reaction: To a solution of O-tert-butyldimethylsilyl-(3-fluoro-4-nitrophenyl)methanol (1.0 eq.) in tetrahydrofuran (THF), add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.).
-
Conditions: Stir the reaction mixture at room temperature for 1-3 hours.
-
Work-up: Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to afford this compound.
-
Expected Yield: >95%
Deprotection Protocol (Acid-mediated):
-
Reaction: Dissolve the TBS-protected alcohol in a mixture of acetic acid and water (e.g., 3:1 v/v).
-
Conditions: Stir the solution at room temperature for 12-24 hours.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify by column chromatography.
-
Expected Yield: >90%
Acetyl (Ac) Ester Protection
Acetate esters are readily formed and are stable to acidic and neutral conditions but are easily cleaved by basic hydrolysis.[7]
Protection Protocol:
-
Reaction: To a solution of this compound (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.) followed by the dropwise addition of acetyl chloride (1.2 eq.) or acetic anhydride (1.2 eq.).
-
Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Work-up: Monitor by TLC. Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: The crude product, (3-fluoro-4-nitrophenyl)methyl acetate, is often of sufficient purity for subsequent steps, or it can be purified by column chromatography.
-
Expected Yield: >95%
Deprotection Protocol (Basic Hydrolysis):
-
Reaction: Dissolve the acetyl-protected alcohol in methanol and add a catalytic amount of potassium carbonate (e.g., 0.2 eq.).
-
Conditions: Stir the mixture at room temperature for 1-4 hours.
-
Work-up: Monitor the reaction by TLC. Neutralize the reaction with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate to yield this compound.
-
Expected Yield: >95%
Benzyl (Bn) Ether Protection
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions.[3] They are typically removed by catalytic hydrogenolysis.
Protection Protocol (Williamson Ether Synthesis):
-
Reaction: To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise. After cessation of hydrogen evolution, add benzyl bromide (BnBr, 1.2 eq.).
-
Conditions: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Monitor by TLC. Carefully quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 1-(benzyloxymethyl)-3-fluoro-4-nitrobenzene.
-
Expected Yield: 85-95%
Deprotection Protocol (Catalytic Hydrogenolysis):
-
Reaction: Dissolve the benzyl-protected alcohol in methanol or ethanol and add a catalytic amount of 10% palladium on carbon (Pd/C, ~10 mol%).
-
Caution: The nitro group can also be reduced under these conditions. Careful monitoring and control of hydrogen pressure and reaction time are crucial. Alternatively, catalytic transfer hydrogenolysis using a hydrogen donor like ammonium formate can sometimes offer better selectivity.[8]
-
Conditions: Stir the mixture under an atmosphere of hydrogen (balloon pressure) at room temperature.
-
Work-up: Monitor the reaction carefully by TLC for the disappearance of the starting material and the formation of the desired product versus the aniline derivative. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate.
-
Purification: Purify the product by column chromatography.
-
Expected Yield: Variable, dependent on the extent of nitro group reduction.
Data Summary
The following table summarizes the typical reaction conditions for the protection and deprotection of a primary benzylic alcohol, which can be adapted for this compound.
Table 2: Summary of Reaction Conditions
| Transformation | Protecting Group | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Protection | TBS | TBDMS-Cl, Imidazole | DMF | Room Temp. | 4-12 | >90 |
| Protection | Acetyl | Acetyl Chloride, Et₃N | DCM | 0 °C to RT | 2-6 | >95 |
| Protection | Benzyl | NaH, BnBr | THF | Room Temp. | 12-24 | 85-95 |
| Deprotection | TBS | TBAF | THF | Room Temp. | 1-3 | >95 |
| Deprotection | Acetyl | K₂CO₃ | Methanol | Room Temp. | 1-4 | >95 |
| Deprotection | Benzyl | H₂, 10% Pd/C | Methanol | Room Temp. | Variable | Variable |
Visualizing Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Caption: General strategies for the protection of this compound.
Caption: Deprotection routes to regenerate the parent alcohol.
Conclusion
The choice of a protecting group for the hydroxyl moiety of this compound should be made in the context of the overall synthetic plan. For reactions requiring basic conditions, a TBS or benzyl ether would be suitable. If subsequent steps involve hydrogenolysis, an acetyl or TBS group would be preferred. The acetyl group offers a mild and efficient protection/deprotection sequence for reactions that are sensitive to strong acids or fluoride ions. Careful consideration of the potential for nitro group reduction is paramount when employing catalytic hydrogenolysis for benzyl ether deprotection. The provided protocols offer a starting point for the successful implementation of these protecting group strategies in a research and development setting.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Protecting Groups - Stability [organic-chemistry.org]
- 5. ace.as-pub.com [ace.as-pub.com]
- 6. BENZYL 4-NITROPHENYL ETHER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 830-03-5: Acetic acid, 4-nitrophenyl ester [cymitquimica.com]
- 8. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Reduction of (3-Fluoro-4-nitrophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the selective chemical reduction of the nitro group in (3-Fluoro-4-nitrophenyl)methanol to synthesize (4-Amino-3-fluorophenyl)methanol. This transformation is critical in medicinal chemistry and drug development, as the resulting aminobenzyl alcohol is a valuable building block. The primary challenge lies in achieving high chemoselectivity, preserving the benzylic alcohol and the fluoro substituent, which are susceptible to hydrogenolysis and reduction under harsh conditions. This note compares three common and effective methods: Catalytic Transfer Hydrogenation, Stannous Chloride (SnCl₂) reduction, and Catalytic Hydrogenation with Raney Nickel. Each protocol is designed to be reproducible and scalable for research and development applications.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a direct route to anilines, which are key intermediates in the production of pharmaceuticals and other fine chemicals.[1] The substrate, this compound, presents a specific challenge due to the presence of three potentially reducible or reactive sites: the nitro group, the benzylic alcohol, and the carbon-fluorine bond. A successful synthesis of (4-Amino-3-fluorophenyl)methanol requires a reducing agent and conditions that are highly selective for the nitro group.
-
Benzylic Alcohol: This group is prone to hydrogenolysis (cleavage of the C-O bond) under certain catalytic hydrogenation conditions, which would lead to the formation of 2-fluoro-4-methylaniline as a byproduct.
-
Aryl Fluoride: The C-F bond can undergo hydrodehalogenation, particularly with standard palladium on carbon (Pd/C) catalysts under high-pressure hydrogen.[2]
-
Nitro Group: This is the target functional group for reduction.
This document outlines and compares robust methods that navigate these selectivity challenges.
Comparative Analysis of Reduction Methods
The selection of an appropriate reduction method is critical and depends on factors such as available equipment, scale, and tolerance of other functional groups.[2] The following table summarizes the key aspects of three reliable methods for the selective reduction of this compound.
| Method | Primary Reagents & Catalyst | Typical Conditions | Typical Yield (%) | Selectivity | Advantages & Disadvantages |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate (HCOONH₄) | Methanol or Ethanol, Reflux | 90-98% | Excellent | Advantages: Avoids high-pressure H₂ gas, generally fast, high-yielding, and clean.[1][2] Disadvantages: Pd/C can sometimes cause low levels of dehalogenation; catalyst filtration is required. |
| Stannous Chloride Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, Reflux | 85-95% | Excellent | Advantages: Very mild and highly chemoselective for the nitro group over most other functionalities, including halogens and benzylic alcohols.[2][3] Disadvantages: Stoichiometric amounts of tin salts are produced, requiring a specific aqueous workup and potentially complicating purification.[2] |
| Catalytic Hydrogenation | Raney Nickel (Raney Ni) | H₂ Gas (low to medium pressure), Ethanol or Methanol, Room Temp. | >90% | Very Good | Advantages: High yields, catalyst is relatively inexpensive, and avoids dehalogenation often seen with Pd/C.[2][4] Disadvantages: Requires specialized hydrogenation equipment (H₂ gas), and Raney Ni can be pyrophoric and requires careful handling. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method uses ammonium formate as a hydrogen donor in the presence of a palladium catalyst, offering a safe and highly efficient alternative to pressurized hydrogen gas.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)
-
Ammonium Formate (HCOONH₄, 3-5 equivalents)
-
Methanol (or Ethanol)
-
Celite® (Diatomaceous earth)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration).
-
To this solution, add ammonium formate (4.0 eq).
-
Carefully add 10% Pd/C (approx. 10% of the substrate weight) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C for methanol).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: To the residue, add deionized water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, (4-Amino-3-fluorophenyl)methanol. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction using Stannous Chloride Dihydrate
This classic method is renowned for its exceptional chemoselectivity and is ideal for substrates with sensitive functional groups.[3]
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 4-5 equivalents)
-
Ethanol
-
Ethyl acetate
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Add SnCl₂·2H₂O (5.0 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.
-
While stirring vigorously, carefully add 5% aqueous NaHCO₃ solution until the pH of the mixture is basic (pH 7-8). This will cause the precipitation of tin salts.
-
Purification: Extract the resulting slurry with ethyl acetate (3x). The tin salts are often filtered off before extraction to simplify the process.
-
Combine the organic layers and wash with brine. Dry the solution over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude (4-Amino-3-fluorophenyl)methanol. Further purification can be achieved via column chromatography.
Visualized Workflows and Pathways
Reaction Pathway Diagram
The following diagram illustrates the overall transformation discussed in these protocols.
References
Application Notes and Protocols for the Oxidation of (3-Fluoro-4-nitrophenyl)methanol to 3-Fluoro-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective oxidation of (3-fluoro-4-nitrophenyl)methanol to its corresponding aldehyde, 3-fluoro-4-nitrobenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring influences the reactivity of the benzylic alcohol, necessitating carefully chosen oxidation conditions to achieve high yields and purity while avoiding over-oxidation to the carboxylic acid.
Two robust and widely used methods for this type of transformation are presented: Dess-Martin Periodinane (DMP) oxidation and Pyridinium Chlorochromate (PCC) oxidation. Both methods are known for their mildness and selectivity in oxidizing primary alcohols to aldehydes.[1][2]
Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₇H₆FNO₃ | 171.13 | Solid | 503315-74-0 |
| 3-Fluoro-4-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | White to off-white powder or crystal[3] | 160538-51-2 |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | White powder | 87413-09-0 |
| Pyridinium Chlorochromate (PCC) | C₅H₆ClCrNO₃ | 215.56 | Yellow-orange solid | 26299-14-9 |
Experimental Workflow
The general experimental workflow for the oxidation of this compound involves the reaction of the alcohol with a suitable oxidizing agent in an appropriate solvent, followed by work-up and purification of the resulting aldehyde.
References
Application Notes and Protocols for Etherification Reactions of (3-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the etherification of (3-Fluoro-4-nitrophenyl)methanol, a valuable building block in medicinal chemistry and materials science. The resulting 3-fluoro-4-nitrobenzyl ethers are key intermediates in the synthesis of various target molecules, including potential kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine for subsequent elaboration.[1][2][3]
Introduction
This compound is a substituted benzyl alcohol derivative whose etherification products are of significant interest in the development of novel therapeutics. The 3-fluoro-4-nitrophenyl moiety is a key structural motif in various biologically active compounds. This document outlines two common and effective methods for the etherification of this compound: the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[4][5] The Mitsunobu reaction provides an alternative route, particularly useful for the etherification with phenols and other acidic alcohols under mild conditions.[6]
Data Presentation
The following tables summarize typical reaction parameters for the etherification of this compound via the Williamson and Mitsunobu reactions. Please note that yields are representative and can vary based on the specific substrate and reaction scale.
Table 1: Williamson Ether Synthesis of this compound
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | NaH (1.2) | THF | RT | 12 | 85-95 |
| 2 | Ethyl Iodide | K₂CO₃ (2.0) | DMF | 60 | 8 | 80-90 |
| 3 | Propargyl Bromide | NaH (1.2) | THF | RT | 16 | 75-85 |
Table 2: Mitsunobu Reaction of this compound
| Entry | Alcohol/Phenol | Reagents (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | PPh₃ (1.5), DIAD (1.5) | THF | 0 to RT | 6 | 70-85 |
| 2 | 4-Methoxyphenol | PPh₃ (1.5), DEAD (1.5) | Dichloromethane | 0 to RT | 8 | 75-90 |
| 3 | 1-Naphthol | PPh₃ (1.5), DIAD (1.5) | THF | 0 to RT | 12 | 65-80 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 1-((Benzyloxy)methyl)-3-fluoro-4-nitrobenzene
This protocol describes a representative procedure for the synthesis of a benzyl ether derivative of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-((benzyloxy)methyl)-3-fluoro-4-nitrobenzene.
Protocol 2: Mitsunobu Reaction for the Synthesis of 1-(3-Fluoro-4-nitrobenzyloxy)benzene
This protocol provides a general procedure for the O-arylation of this compound with a phenolic coupling partner.[6]
Materials:
-
This compound
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. An exotherm may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Resuspend the residue in a mixture of ethyl acetate and hexanes to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the filtrate with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the desired 1-(3-fluoro-4-nitrobenzyloxy)benzene.
Mandatory Visualizations
Caption: Williamson Ether Synthesis Workflow.
Caption: Mitsunobu Reaction Workflow.
Application in Drug Discovery: Kinase Inhibitor Scaffolds
The 3-fluoro-4-nitrophenyl scaffold is a valuable starting point for the synthesis of kinase inhibitors. The nitro group can be readily reduced to an aniline, which can then be further functionalized to introduce moieties that interact with the hinge region of a kinase. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties. The ether linkage provides a flexible linker to introduce additional functionalities that can target other regions of the kinase active site or improve solubility.
Below is a hypothetical signaling pathway that could be targeted by derivatives of 3-fluoro-4-nitrobenzyl ethers. For instance, aberrant signaling through the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making the kinases in this pathway attractive therapeutic targets.
Caption: Potential Kinase Signaling Pathway Target.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with (3-Fluoro-4-nitrophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of (3-Fluoro-4-nitrophenyl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a Suzuki coupling reaction with this compound?
A1: For an initial exploratory reaction, a common starting point would involve a palladium catalyst with a phosphine ligand, a suitable base, and an appropriate solvent. Given that this compound contains electron-withdrawing groups (fluoro and nitro), which can activate the aryl halide for oxidative addition, a standard palladium(0) or palladium(II) precatalyst can be effective.[1][2] A typical set of starting conditions is outlined in the table below.
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | This compound derivative (e.g., bromide or iodide) | Reactivity order: I > Br > OTf >> Cl.[1] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (1-2 mol%) with a ligand | Pd(PPh₃)₄ is a common starting catalyst. Pd(OAc)₂ is a stable Pd(II) precatalyst.[3][4] |
| Ligand | SPhos or XPhos (if using a Pd(II) precatalyst) | Buchwald-type phosphine ligands are highly active for a broad range of substrates, including electron-deficient ones.[4] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | These are common and effective bases for Suzuki couplings.[4] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 or 9:1 mixture) | A biphasic solvent system is often effective.[4] |
| Temperature | 80-100 °C | A common temperature range for many Suzuki coupling reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[2][3] |
Q2: My reaction yield is low. What are the most common causes and how can I troubleshoot this?
A2: Low yields in Suzuki coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure all reagents, especially the boronic acid/ester, catalyst, and ligand, are fresh and have been stored correctly.[3] Boronic acids can be susceptible to protodeboronation, and phosphine ligands can oxidize.[3]
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Inert Atmosphere: The exclusion of oxygen is critical.[2][3] Ensure your reaction setup is properly purged with an inert gas like nitrogen or argon.
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Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[3] The purity of the base is also important.
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Catalyst System: The initial catalyst system may not be optimal. Screening different catalysts and ligands is often necessary. For electron-deficient aryl halides, more active catalysts with bulky, electron-rich ligands may be required.[1][2]
The following workflow can guide your optimization process:
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
A3: Common side reactions in Suzuki couplings include protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom, and it is a major side reaction, especially with electron-deficient boronic acids.[3] To minimize this, you can:
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid.[3] The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][3] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial for prevention.
Troubleshooting Guides
Problem 1: The reaction is not going to completion, and I still have starting material (aryl halide).
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst and ligand. Consider using a more active catalyst system, such as one with a Buchwald-type ligand (e.g., SPhos, XPhos).[4] |
| Insufficient Base | Increase the equivalents of the base or try a stronger base (e.g., Cs₂CO₃). |
| Low Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. |
| Poor Solubility | Screen different solvents or solvent mixtures to ensure all reagents are sufficiently soluble. |
Problem 2: I am getting a complex mixture of products and byproducts.
| Possible Cause | Suggested Solution |
| Protodeboronation | Use a more stable boronic ester (e.g., pinacol ester).[5] Optimize the base and reaction time/temperature.[3] |
| Homocoupling | Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining a positive pressure of inert gas.[2][3] |
| Dehalogenation | This side reaction can sometimes occur. Screening different ligands and bases may help to minimize it. |
| Reaction with Nitro Group | While less common with more reactive halides present, the nitro group can sometimes participate in side reactions. If suspected, consider using milder reaction conditions. |
Experimental Protocols
General Protocol for Suzuki Coupling of (3-Fluoro-4-nitrophenyl)bromide with Phenylboronic Acid:
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To an oven-dried reaction vessel, add (3-Fluoro-4-nitrophenyl)bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
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Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Screening of Catalysts and Ligands for the Suzuki Coupling of a (3-Fluoro-4-nitrophenyl)halide
| Catalyst (mol%) | Ligand (mol%) | Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | - | 65 | A good starting point, but may not be optimal. |
| Pd(OAc)₂ (2) | PPh₃ (4) | 62 | Similar to Pd(PPh₃)₄. |
| Pd(OAc)₂ (2) | SPhos (4) | 85 | Buchwald ligands often show higher activity for challenging substrates.[4] |
| Pd₂(dba)₃ (1) | XPhos (2) | 88 | Another highly active Buchwald-type catalyst system.[4] |
| PdCl₂(dppf) (3) | - | 75 | A relatively air-stable and effective catalyst.[4] |
Table 2: Screening of Bases for the Suzuki Coupling of a (3-Fluoro-4-nitrophenyl)halide
| Base | Equivalents | Yield (%) | Notes |
| K₂CO₃ | 2 | 78 | A common and effective base. |
| K₃PO₄ | 2 | 85 | Often promotes high reaction rates.[4] |
| Cs₂CO₃ | 2 | 83 | A stronger base that can be beneficial for less reactive substrates. |
| Na₂CO₃ | 2 | 70 | Generally less effective than potassium or cesium bases. |
Visualizations
References
Technical Support Center: Synthesis of (3-Fluoro-4-nitrophenyl)methanol
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Fluoro-4-nitrophenyl)methanol. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the selective reduction of the corresponding aldehyde, 3-fluoro-4-nitrobenzaldehyde. This approach is favored due to the ready availability of the starting material and the generally high yields achievable under optimized conditions. The key challenge lies in the chemoselective reduction of the aldehyde group in the presence of the susceptible nitro group.
Q2: Which reducing agent is recommended for the selective reduction of 3-fluoro-4-nitrobenzaldehyde?
A2: Sodium borohydride (NaBH₄) is the recommended reducing agent for this transformation.[1][2] It is a mild reducing agent that demonstrates good chemoselectivity for aldehydes and ketones over nitro groups under standard reaction conditions.[1][3] More potent reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable as they would likely reduce both the aldehyde and the nitro group.
Q3: What are the potential side products in this synthesis, and how can they be minimized?
A3: The primary potential side product is the corresponding amine, formed from the undesired reduction of the nitro group. To minimize this, it is crucial to use a mild and selective reducing agent like NaBH₄ and to control the reaction conditions, such as temperature and reaction time. Over-reduction can also lead to the formation of other byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[4] The polarity difference between the starting aldehyde, the desired alcohol product, and any potential non-polar impurities allows for effective separation. A solvent system such as a gradient of ethyl acetate in hexane is commonly employed. Recrystallization from a suitable solvent system can also be used for further purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of the product during workup. - Impure starting materials or reagents. | - Monitor the reaction to completion using TLC. - Optimize the reaction temperature; for NaBH₄ reductions, this is often at 0 °C to room temperature. - Use mild workup conditions, avoiding strong acids or bases. - Ensure the purity of 3-fluoro-4-nitrobenzaldehyde and the activity of the NaBH₄. |
| Incomplete Reaction | - Insufficient amount of reducing agent. - Low reaction temperature or insufficient reaction time. - Poor quality of the reducing agent. | - Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents). - Allow the reaction to stir for a longer duration at room temperature after the initial addition at 0 °C, while monitoring with TLC. - Use freshly purchased or properly stored NaBH₄. |
| Formation of Impurities (e.g., reduction of nitro group) | - Use of a non-selective or overly reactive reducing agent. - Elevated reaction temperature. - Prolonged reaction time. | - Use a chemoselective reducing agent like NaBH₄.[1] - Maintain a low temperature (e.g., 0 °C) during the addition of the reducing agent. - Stop the reaction as soon as the starting material is consumed, as determined by TLC. |
| Difficulty in Product Isolation/Purification | - Emulsion formation during aqueous workup. - Similar polarity of the product and impurities. | - Add brine (saturated NaCl solution) to break up emulsions during extraction. - Optimize the solvent system for column chromatography to achieve better separation. Consider using a different solvent system or a gradient elution. |
Data Presentation
Table 1: Summary of Reaction Parameters for the Reduction of 3-Fluoro-4-nitrobenzaldehyde
| Parameter | Condition |
| Starting Material | 3-Fluoro-4-nitrobenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Stoichiometry of NaBH₄ | 1.2 - 1.5 equivalents |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours (monitor by TLC) |
| Workup | Aqueous quench (e.g., water or dilute HCl), followed by extraction |
| Purification | Column Chromatography (Silica Gel) |
| Typical Yield | 75-90% (estimated based on similar reductions) |
Experimental Protocols
Synthesis of this compound via Reduction of 3-Fluoro-4-nitrobenzaldehyde
This protocol is adapted from standard procedures for the selective reduction of aromatic aldehydes.
Materials:
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3-Fluoro-4-nitrobenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
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In a round-bottom flask, dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
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Cool the solution to 0 °C in an ice bath with stirring.
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Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction for 1-3 hours, monitoring its progress by TLC until the starting aldehyde is fully consumed.
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Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl until the effervescence ceases and the pH is neutral to slightly acidic.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic extracts and wash with brine (1 x 20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
References
Technical Support Center: Purification of (3-Fluoro-4-nitrophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (3-fluoro-4-nitrophenyl)methanol from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in crude this compound largely depend on its synthetic route, which is typically the reduction of 3-fluoro-4-nitrobenzaldehyde. Potential impurities include:
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Unreacted Starting Material: Residual 3-fluoro-4-nitrobenzaldehyde.
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Over-reduction Products: 4-Amino-3-fluorobenzyl alcohol, where the nitro group is reduced to an amine.
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Oxidation Products: 3-Fluoro-4-nitrobenzoic acid, if the aldehyde is oxidized.
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Isomeric Impurities: If the starting material contained isomers, these may carry through the synthesis.
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Residual Solvents and Reagents: Solvents from the reaction or workup, and any unreacted reducing agents or their byproducts.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: To accurately determine the purity of your sample, a combination of the following techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
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Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your crude product and to monitor the progress of purification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals do not overlap with the product's signals.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most common and effective purification methods for this compound are recrystallization and column chromatography.
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Recrystallization: This is an ideal method if the crude product is relatively pure (generally >85-90%) and a suitable solvent can be found. It is efficient for removing small amounts of impurities.[1][2][3]
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Column Chromatography: This technique is more suitable for complex mixtures with multiple impurities or when the impurities have similar solubility profiles to the product.[4]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, and cooling is too rapid. | Use a lower-boiling point solvent. Slow down the cooling process; allow the flask to cool to room temperature before placing it in an ice bath.[5] Add a seed crystal to induce crystallization.[2] |
| No crystals form upon cooling. | The solution is not sufficiently saturated (too much solvent was added). The compound is highly soluble in the solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and attempt to cool again. If crystals still do not form, the solvent is likely unsuitable. Perform a new solvent screen. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Crystals were lost during transfer or filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use a small amount of ice-cold solvent to wash the crystals during filtration. |
| The purified product is still colored or appears impure. | The impurity is co-crystallizing with the product. The colored impurity is highly soluble and was not completely removed during filtration. | Consider a pre-purification step, such as activated carbon treatment, to remove colored impurities. If co-crystallization is suspected, a different recrystallization solvent or column chromatography may be necessary. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on the column (overlapping bands). | The polarity of the eluent is too high. The column was not packed properly (channeling). The sample was loaded in too large a volume of solvent. | Start with a less polar mobile phase and gradually increase the polarity (gradient elution).[4] Repack the column carefully, ensuring a uniform bed. Dissolve the crude product in the minimum amount of solvent for loading.[4] |
| The compound will not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol to the eluent can be effective. |
| Cracking or air bubbles in the silica bed. | The column ran dry. The solvent system was changed too rapidly from non-polar to polar, generating heat. | Always keep the top of the silica gel covered with solvent. When running a gradient, ensure a gradual change in solvent polarity. |
Purification Method Performance
The following table provides illustrative data on the expected outcomes for the purification of this compound. Actual results will depend on the initial purity and composition of the crude material.
| Purification Method | Typical Purity of Crude (%) | Expected Final Purity (%) | Typical Recovery Rate (%) | Notes |
| Single Solvent Recrystallization | 85-95 | >98 | 70-85 | Best for removing minor impurities. A thorough solvent screen is crucial. |
| Two-Solvent Recrystallization | 70-85 | >97 | 60-80 | Useful when a single ideal solvent cannot be found. |
| Column Chromatography | 50-85 | >99 | 50-75 | More effective for complex mixtures with multiple byproducts. Yield can be lower due to losses on the column.[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes a suitable solvent has been identified (e.g., through screening) where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point for moderately polar compounds.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.[2][3]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[3] Slow cooling encourages the formation of larger, purer crystals.[5]
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Protocol 2: Column Chromatography Purification
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Column Preparation:
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Securely clamp a glass chromatography column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.[4]
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Add another thin layer of sand on top of the silica gel.[4]
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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Carefully add the sample solution to the top of the column.[4]
-
-
Elution:
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Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane/ethyl acetate).
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Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the this compound.[4]
-
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Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
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Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
troubleshooting byproduct formation in (3-Fluoro-4-nitrophenyl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Fluoro-4-nitrophenyl)methanol. The information is designed to help identify and resolve issues related to byproduct formation in common reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate. The most common reactions involving its functional groups include:
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Oxidation of the primary alcohol to form 3-fluoro-4-nitrobenzaldehyde.
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Reduction of the nitro group to yield 3-fluoro-4-aminobenzyl alcohol.
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Etherification of the alcohol to produce various ethers.
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Esterification of the alcohol to form corresponding esters.
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Nucleophilic substitution of the fluorine atom, often activated by the nitro group.
Q2: What are the typical impurities found in commercial this compound?
A2: Commercially available this compound may contain residual starting materials from its synthesis, such as 3-fluoro-4-nitrobenzoic acid or its esters. Isomeric impurities, though generally minimized during manufacturing, could also be present. It is recommended to verify the purity of the starting material by techniques like NMR or HPLC before use.
Q3: How can I purify the final product from byproducts?
A3: Purification strategies depend on the nature of the product and byproducts. Common methods include:
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Column chromatography: Effective for separating compounds with different polarities.
-
Recrystallization: A powerful technique for purifying solid products.
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Distillation: Suitable for volatile liquid products, although this compound and its derivatives are often solids.
-
Acid-base extraction: Useful for separating acidic or basic impurities from a neutral product.
Troubleshooting Guide: Byproduct Formation
This guide addresses specific issues of byproduct formation in key reactions of this compound.
Oxidation to 3-Fluoro-4-nitrobenzaldehyde
Issue: Low yield of the desired aldehyde and formation of byproducts.
Potential Byproducts:
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3-Fluoro-4-nitrobenzoic acid: Due to over-oxidation.
-
Unreacted this compound: Incomplete reaction.
-
Ester byproduct: If the oxidation is performed in an alcohol solvent.
Troubleshooting Summary:
| Observed Byproduct | Potential Cause | Recommended Action |
| 3-Fluoro-4-nitrobenzoic acid | Strong oxidizing agent, prolonged reaction time, or high temperature. | Use a milder oxidizing agent (e.g., PCC, DMP). Monitor the reaction closely by TLC/HPLC and quench it upon completion. Control the reaction temperature. |
| Unreacted starting material | Insufficient amount of oxidizing agent, low reaction temperature, or short reaction time. | Use a slight excess of the oxidizing agent. Optimize the reaction temperature and time based on monitoring. |
| Ester byproduct (e.g., methyl 3-fluoro-4-nitrobenzoate) | Use of an alcohol as a solvent with certain oxidizing agents. | Use a non-alcoholic solvent like dichloromethane (DCM) or acetone. |
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
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Dissolve this compound (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask.
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Add PCC (1.5 equivalents) to the solution in one portion.
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Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium salts.
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Wash the silica pad with additional DCM.
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Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude 3-fluoro-4-nitrobenzaldehyde.
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Purify the crude product by column chromatography or recrystallization.
Troubleshooting Logic for Oxidation
Reduction of the Nitro Group
Issue: Formation of undesired byproducts during the reduction of the nitro group to an amine.
Potential Byproducts:
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Azoxy, Azo, and Hydrazo compounds: From partial reduction or condensation reactions.
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Dehalogenated product (4-aminobenzyl alcohol): Loss of the fluorine atom.
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Over-reduction of the benzyl alcohol: Formation of 3-fluoro-4-aminotoluene.
Troubleshooting Summary:
| Observed Byproduct | Potential Cause | Recommended Action |
| Azoxy/Azo compounds | Use of strong reducing agents like LiAlH₄. Basic reaction conditions. | Use milder and more selective reducing agents like SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation (H₂/Pd/C). |
| Dehalogenated product | Aggressive catalytic hydrogenation conditions (high pressure/temperature). | Use Raney Nickel as a catalyst for hydrogenation, which is less prone to cause dehalogenation. Alternatively, use chemical reducing agents like Fe/NH₄Cl. |
| 3-Fluoro-4-aminotoluene | Harsh reaction conditions leading to hydrogenolysis of the benzylic alcohol. | Use milder conditions (lower temperature and pressure) for catalytic hydrogenation. Chemical reductions are less likely to cause this byproduct. |
Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)
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Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
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Add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated hydrochloric acid.
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Heat the mixture to reflux and monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it onto ice.
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Basify the mixture with a concentrated NaOH solution to precipitate tin salts.
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Filter the mixture and extract the filtrate with ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography.
Workflow for Nitro Group Reduction
Etherification Reactions
Issue: Formation of a self-condensation byproduct.
Potential Byproduct:
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Bis(3-fluoro-4-nitrophenyl)methyl ether: Self-etherification of the starting material.
Troubleshooting Summary:
| Observed Byproduct | Potential Cause | Recommended Action |
| Bis(3-fluoro-4-nitrophenyl)methyl ether | High reaction temperature, acidic conditions, or prolonged reaction time. | Use milder reaction conditions. If performing a Williamson ether synthesis, ensure slow addition of the benzyl alcohol to the reaction mixture containing the other alcohol and base. |
Experimental Protocol: Williamson Ether Synthesis
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To a solution of the desired alcohol (ROH) in a suitable aprotic solvent (e.g., THF, DMF), add a strong base like sodium hydride (NaH) at 0 °C.
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Stir the mixture for 30 minutes to form the alkoxide.
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Slowly add a solution of a suitable electrophile (e.g., an alkyl halide) to the alkoxide solution.
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In a separate flask, prepare the alkoxide of this compound using the same procedure.
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To synthesize an ether from this compound, it is often better to convert it to the corresponding benzyl halide first and then react it with the desired alkoxide to minimize self-condensation.
Logical Relationship in Etherification Troubleshooting
Technical Support Center: Managing Chemoselectivity in Reactions Involving (3-Fluoro-4-nitrophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Fluoro-4-nitrophenyl)methanol. The information is designed to help manage chemoselectivity in reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main chemoselectivity challenges when working with this compound?
A1: The primary challenges arise from the presence of three distinct reactive sites: the primary alcohol (a nucleophile and subject to oxidation), the nitro group (subject to reduction), and the electron-deficient aromatic ring activated for nucleophilic aromatic substitution (SNAr). Achieving selectivity for a reaction at one site without affecting the others is the key challenge.
Q2: How can I selectively reduce the nitro group without reducing the benzyl alcohol?
A2: Catalytic hydrogenation with certain catalysts can be selective. For instance, using 10% Pd/C with a hydrogen donor like ammonium formate is a common method for selectively reducing nitro groups in the presence of other reducible functionalities.[1] Care must be taken to avoid over-reduction, which can affect the benzyl alcohol.
Q3: Is it possible to oxidize the alcohol to an aldehyde without affecting the nitro group or the aromatic ring?
A3: Yes, mild oxidation conditions are required. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often used for the selective oxidation of primary alcohols to aldehydes in the presence of electron-rich or sensitive functional groups. Aerobic oxidation using a copper(I) catalyst with TEMPO can also be a highly chemoselective method for oxidizing benzyl alcohols.[2]
Q4: Under what conditions can I achieve nucleophilic aromatic substitution on the ring?
A4: The fluorine atom is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the para position. The reaction is typically carried out with a nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often at elevated temperatures. The fluorine atom is the most likely leaving group in an SNAr reaction.[3]
Q5: What are common protecting groups for the alcohol functionality in this compound?
A5: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are commonly used to protect alcohols.[4] They are robust to a wide range of reaction conditions and can be selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF). Another option is the p-methoxybenzyl (PMB) ether, which can be cleaved under oxidative conditions.[5]
Troubleshooting Guides
Issue 1: Non-selective reduction of both the nitro group and the benzyl alcohol.
Potential Cause: The reducing agent is too harsh or the reaction conditions are not optimized.
Troubleshooting Steps:
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Choice of Reducing Agent: Avoid strong reducing agents like LiAlH4, which will reduce both functional groups.
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Catalytic Hydrogenation:
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Use a milder catalyst. If Pd/C is too reactive, consider using a poisoned catalyst or a different metal.
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Optimize the hydrogen pressure and temperature. Lower pressures and temperatures generally favor selectivity.
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Consider transfer hydrogenation with a hydrogen donor like ammonium formate or cyclohexene, which often provides better selectivity.
-
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Metal-Mediated Reductions: Reagents like SnCl2 in ethanol or Fe powder in acetic acid are known to be highly chemoselective for the reduction of aromatic nitro groups in the presence of other reducible functionalities.
References
- 1. US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]
- 2. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for efficient cross-coupling with (3-Fluoro-4-nitrophenyl)methanol
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling Reactions
This technical support center provides guidance on catalyst selection and troubleshooting for cross-coupling reactions, with a focus on substrates similar to (3-Fluoro-4-nitrophenyl)methanol. Due to the limited direct literature on this specific compound, we will address common issues and provide catalyst recommendations based on the well-documented cross-coupling of a structurally related analogue, (4-bromo-3-fluorophenyl)methanol. The principles and troubleshooting steps outlined here are broadly applicable to related electronically and sterically demanding substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with electronically demanding substrates like this compound?
A1: Electronically demanding substrates, particularly those with electron-withdrawing groups like nitro (-NO2) and fluoro (-F), can present several challenges. The nitro group can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. Both groups deactivate the aromatic ring, which can make oxidative addition, a key step in the catalytic cycle, more difficult. Careful selection of the catalyst, ligand, and reaction conditions is crucial to overcome these challenges.
Q2: Which class of catalysts is generally recommended for Suzuki-Miyaura coupling of functionalized aryl halides?
A2: For Suzuki-Miyaura coupling of functionalized aryl halides, particularly those that are electron-deficient or sterically hindered, palladium-based catalysts are the most common and effective choice. Specifically, catalysts incorporating electron-rich and bulky phosphine ligands are often successful. For instance, Pd(dppf)Cl2 (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is a widely used and commercially available catalyst for such transformations.
Q3: How do I select an appropriate base and solvent system for the cross-coupling reaction?
A3: The choice of base and solvent is critical for the success of the cross-coupling reaction. An inorganic base is typically required to activate the boronic acid partner in Suzuki-Miyaura couplings. Potassium carbonate (K2CO3) is a common and effective choice. The solvent system often consists of a mixture of an organic solvent and water to ensure the solubility of both the organic substrates and the inorganic base. A common system is a mixture of 1,4-dioxane and water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst2. Inappropriate Base or Solvent3. Low Reaction Temperature4. Poor Quality Reagents | 1. Switch to a more active catalyst system, such as one with a more electron-rich ligand.2. Ensure the base is sufficiently strong and soluble. Optimize the solvent ratio.3. Increase the reaction temperature, ensuring it is within the stability limits of the reactants and catalyst.4. Use freshly distilled solvents and high-purity reagents. |
| Formation of Side Products (e.g., Homocoupling) | 1. Catalyst Decomposition2. Presence of Oxygen | 1. Use a more robust catalyst or ligand that resists degradation at the reaction temperature.2. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under Argon or Nitrogen). |
| Incomplete Consumption of Starting Material | 1. Insufficient Catalyst Loading2. Short Reaction Time | 1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%).2. Extend the reaction time and monitor the reaction progress by TLC or GC/LC-MS. |
Catalyst Performance Data
The following table summarizes the performance of a selected catalyst in the Suzuki-Miyaura coupling of (4-bromo-3-fluorophenyl)methanol with various boronic acids. This data can serve as a starting point for optimizing your reaction with this compound.
| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 100 | 85 | |
| (4-formylphenyl)boronic acid | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 100 | Not Reported |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of (4-bromo-3-fluorophenyl)methanol:
A mixture of (4-bromo-3-fluorophenyl)methanol (1.0 equivalent), the corresponding boronic acid or boronic ester (1.2 equivalents), and potassium carbonate (2.0 equivalents) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is added, followed by the palladium catalyst, such as Pd(dppf)Cl2 (0.05 equivalents). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: A logical flowchart for troubleshooting low-yield cross-coupling reactions.
Technical Support Center: Synthesis of (3-Fluoro-4-nitrophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (3-Fluoro-4-nitrophenyl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, with a focus on the reduction of 3-fluoro-4-nitrobenzaldehyde.
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 3-fluoro-4-nitrobenzaldehyde.[1] |
| Degradation of the product. | Maintain a low reaction temperature during the reduction, especially when using strong reducing agents. Over-reduction or side reactions can occur at elevated temperatures. | |
| Sub-optimal solvent choice. | Ensure the solvent is suitable for the chosen reducing agent and allows for good solubility of the starting material. Alcohols like methanol or ethanol are commonly used for borohydride reductions. | |
| Formation of Impurities/By-products | Over-reduction of the nitro group. | Use a milder reducing agent or carefully control the stoichiometry of the reducing agent. Sodium borohydride is generally selective for the aldehyde in the presence of a nitro group under controlled conditions. |
| Formation of isomeric impurities. | The purity of the starting material, 3-fluoro-4-nitrobenzaldehyde, is crucial. Isomeric impurities in the starting material will likely carry through the synthesis. | |
| Incomplete work-up. | Ensure proper quenching of the reducing agent and thorough extraction of the product. Washing the organic layer with brine can help remove water-soluble impurities. | |
| Difficulties in Product Isolation and Purification | Product oiling out instead of crystallizing. | Try different solvent systems for crystallization. A combination of a good solvent and a poor solvent (anti-solvent) can induce crystallization. Seeding with a small crystal of pure product can also be effective. |
| Poor separation from starting material or by-products during chromatography. | Optimize the mobile phase for column chromatography. A gradual increase in the polarity of the eluent can improve separation. | |
| Thermal degradation during solvent removal. | Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent. Avoid excessive heating. | |
| Scale-up Inconsistencies | Poor heat transfer in larger reactors. | Ensure efficient stirring and external cooling to manage the exothermic nature of the reduction reaction. Hot spots can lead to side reactions and degradation. |
| Inefficient mixing. | Use appropriate agitation for the reactor size and geometry to ensure homogeneity of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at a large scale?
A1: this compound is an irritant. It is harmful if swallowed and can cause skin and serious eye irritation.[1][2] When handling this compound, especially at scale, appropriate personal protective equipment (PPE) such as safety glasses, chemical-resistant gloves, and a lab coat are essential.[1] Ensure adequate ventilation to avoid inhalation of any dust or vapors.
Q2: What is a recommended method for the synthesis of this compound?
A2: A common and effective method is the reduction of 3-fluoro-4-nitrobenzaldehyde using a reducing agent like sodium borohydride in a suitable solvent such as methanol or ethanol. This method is generally selective for the aldehyde group and does not reduce the nitro group under controlled conditions.
Q3: How can I monitor the progress of the reduction reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting aldehyde spot and the appearance of the product alcohol spot will indicate the reaction's progression. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the potential isomeric impurities I should be aware of?
A4: During the synthesis of the precursor, 3-fluoro-4-nitrobenzaldehyde, through nitration of 3-fluorobenzaldehyde, there is a possibility of forming other isomers such as 2-nitro and 6-nitro derivatives. These impurities, if not removed, will be converted to their corresponding alcohols during the reduction step. A patent related to the synthesis of a similar compound, 3-fluoro-4-nitrophenol, highlights the challenge of isomer formation and removal.[3]
Q5: What is the best way to purify the final product on a large scale?
A5: For large-scale purification, crystallization is often the most practical and economical method. If the crude product is an oil, column chromatography might be necessary initially to obtain a seed crystal. Once a solid is obtained, recrystallization from a suitable solvent system can yield a high-purity product.
Experimental Protocols
Synthesis of this compound via Reduction of 3-fluoro-4-nitrobenzaldehyde
Materials:
-
3-fluoro-4-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, dissolve 3-fluoro-4-nitrobenzaldehyde in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated brine solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up synthesis issues.
References
preventing decomposition of (3-Fluoro-4-nitrophenyl)methanol during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of (3-Fluoro-4-nitrophenyl)methanol in chemical reactions. Our goal is to help you anticipate and prevent its decomposition, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Preventing Decomposition
Researchers may encounter decomposition of this compound under various reaction conditions. This guide provides a structured approach to identifying potential causes and implementing effective solutions.
Problem: Low yield or isolation of unexpected side products when using this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Strong Basic Conditions | - Use milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like alkoxides or hydroxides.- If a strong base is required, consider protecting the hydroxyl group. | The nitro group increases the acidity of the benzylic protons, making the compound susceptible to deprotonation and subsequent side reactions under strongly basic conditions. |
| Oxidative Conditions | - Employ mild oxidizing agents (e.g., PCC, DMP) for transformations of other functional groups in the molecule.- Avoid strong oxidants like KMnO₄ or chromic acid, especially at elevated temperatures. | The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.[1] |
| High Temperatures | - Maintain the reaction temperature as low as reasonably possible to achieve the desired transformation.- Monitor the reaction closely to avoid prolonged heating. | Nitro-containing aromatic compounds can be thermally labile. |
| Nucleophilic Attack | - When using strong nucleophiles, consider protecting the hydroxyl group to prevent its displacement.- Alternatively, convert the alcohol to a better leaving group under controlled conditions if substitution is desired. | The hydroxyl group can be displaced by strong nucleophiles, particularly if activated. |
| Photochemical Degradation | - Protect the reaction vessel from light, especially UV radiation.- Use amber glassware or wrap the reaction flask in aluminum foil. | Nitrobenzyl alcohols are known to undergo photoredox reactions, particularly in aqueous solutions. |
| Incompatibility with Organometallic Reagents | - Protect the acidic hydroxyl proton before introducing Grignard or organolithium reagents. | Organometallic reagents are strong bases and will deprotonate the alcohol, consuming the reagent and potentially leading to side reactions.[1][2][3][4] |
Logical Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on the reactivity of similar nitrobenzyl alcohols, the primary decomposition pathways include:
-
Oxidation: The benzylic alcohol can be oxidized to form 3-fluoro-4-nitrobenzaldehyde or 3-fluoro-4-nitrobenzoic acid, especially in the presence of oxidizing agents.
-
Elimination/Side Reactions under Basic Conditions: Strong bases can deprotonate the benzylic alcohol, forming an alkoxide. The increased acidity of the benzylic protons due to the electron-withdrawing nitro group can also lead to undesired condensation or elimination reactions.
-
Photochemical Rearrangement: Like other nitrobenzyl compounds, it may be susceptible to light-induced intramolecular redox reactions.
Q2: How can I protect the hydroxyl group of this compound, and which protecting groups are most suitable?
A2: Protecting the hydroxyl group is a common strategy to prevent side reactions. The choice of protecting group is critical, especially considering the presence of the nitro group, which can be sensitive to certain deprotection conditions (e.g., catalytic hydrogenolysis).
| Protecting Group | Protection Method | Deprotection Method | Compatibility Considerations |
| Silyl Ethers (e.g., TBDMS, TIPS) | R₃SiCl, Imidazole, DMF | TBAF, THF or HF•Pyridine | Generally compatible with the nitro group. Offers good stability across a range of pH conditions.[5] |
| Benzyl Ether (Bn) | BnBr, NaH, THF | Oxidative cleavage (e.g., DDQ). Avoid catalytic hydrogenolysis. | Standard hydrogenolysis (H₂, Pd/C) will also reduce the nitro group.[6] Oxidative deprotection is a viable alternative. |
| p-Methoxybenzyl Ether (PMB) | PMB-Cl, NaH, THF | DDQ, CH₂Cl₂/H₂O | Can be removed under oxidative conditions that are compatible with the nitro group.[7] |
| Acetyl (Ac) | Ac₂O, Pyridine | K₂CO₃, MeOH or mild acid | Ester protecting groups are stable to many conditions but can be cleaved by strong nucleophiles or bases.[8] |
Q3: Are there specific reaction types where the decomposition of this compound is more likely?
A3: Yes, certain reactions pose a higher risk of decomposition:
-
Grignard and Organolithium Reactions: The acidic proton of the hydroxyl group will be abstracted by these strong bases, leading to reagent consumption and potential side reactions.[1][2][3][4] Protection of the alcohol is mandatory.
-
Strongly Basic Reactions: Reactions employing strong bases like sodium hydroxide, potassium tert-butoxide, or LDA can lead to decomposition.
-
Oxidations: If another part of the molecule needs to be oxidized, the benzylic alcohol is a likely site for undesired reaction unless protected.
-
Reductions: While the alcohol itself is stable to many reducing agents, be mindful that conditions used to reduce other functional groups (e.g., catalytic hydrogenation for an alkene) will also reduce the nitro group.
Q4: I am observing a color change in my reaction mixture containing this compound. What could this indicate?
A4: A color change, such as the appearance of a yellow or brown hue, can be an indicator of decomposition. This may be due to the formation of conjugated side products or oxidation of the molecule. It is advisable to monitor the reaction by TLC or LC-MS to identify the formation of impurities.
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol provides a general method for protecting the hydroxyl group, rendering it stable to a wider range of reaction conditions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for TBDMS Protection:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
analytical methods for monitoring (3-Fluoro-4-nitrophenyl)methanol reaction progress
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analytical methods for monitoring the reaction progress of (3-Fluoro-4-nitrophenyl)methanol. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the reaction of this compound?
A1: The primary techniques for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC and GC-MS are ideal for quantitative analysis, providing precise measurements of reactants and products. TLC is a rapid and cost-effective method for qualitative monitoring of reaction progress. NMR spectroscopy offers detailed structural information and can be used for in-situ reaction monitoring.
Q2: How can I quickly check if my reaction is proceeding?
A2: Thin-Layer Chromatography (TLC) is the most efficient method for a quick qualitative assessment of your reaction. By co-spotting your reaction mixture with the starting material, you can visually track the consumption of the starting material and the formation of the product.
Q3: Which technique is best for obtaining accurate quantitative data on reaction conversion and yield?
A3: For precise quantitative analysis, HPLC with a UV detector is the recommended method. When used with an appropriate internal standard, HPLC can provide accurate data on the concentration of the starting material, products, and any byproducts, allowing for the calculation of reaction kinetics and yield. GC-MS can also be used for quantification, especially for volatile compounds.
Q4: How can I identify unknown impurities or byproducts in my reaction mixture?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of unknown volatile impurities. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structure of unknown compounds. For non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: The analyte may interact with acidic silanol groups on the silica-based column packing.[1] 2. Column Overload: Injecting a sample that is too concentrated.[1] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte and silanol groups.[2] 4. Column Bed Deformation: A void has formed at the column inlet.[2] | 1. Use a highly deactivated (end-capped) column.[2] Add a competing base like triethylamine (0.1%) to the mobile phase or operate at a lower pH (around 2.5-3.5) to suppress silanol ionization.[2] 2. Dilute the sample or reduce the injection volume.[3] 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. 4. Replace the column. To prevent this, use a guard column and avoid sudden pressure changes.[2] |
| Poor Resolution | 1. Inadequate Mobile Phase Strength: The mobile phase is not optimized to separate the compounds of interest. 2. Column Degradation: Loss of stationary phase or contamination. | 1. Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. 2. Flush the column with a strong solvent. If resolution does not improve, replace the column. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Late Eluting Compounds: A compound from a previous injection is eluting in the current run. | 1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Purge the injection port and system. 2. Increase the run time or flush the column with a stronger solvent between injections. |
| Baseline Noise or Drift | 1. Air Bubbles in the System: Air trapped in the pump, detector, or lines. 2. Contaminated Detector Cell: Impurities adhering to the flow cell walls. | 1. Degas the mobile phase using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air. 2. Flush the detector cell with a strong, HPLC-grade solvent like isopropanol. |
TLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Streaking of Spots | 1. Sample Overload: Too much sample applied to the plate. 2. Sample Insolubility: The sample is not fully dissolved in the spotting solvent. 3. Highly Polar Compound: The compound interacts strongly with the stationary phase. | 1. Dilute the sample before spotting. 2. Ensure the sample is completely dissolved before spotting. 3. Add a small amount of a polar solvent (e.g., methanol) to the developing solvent or a modifier like acetic acid for acidic compounds or triethylamine for basic compounds. |
| Spots Remain at the Baseline | 1. Developing Solvent is Not Polar Enough: The solvent does not have sufficient strength to move the compounds up the plate. | 1. Increase the polarity of the developing solvent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| Spots Run with the Solvent Front | 1. Developing Solvent is Too Polar: The solvent is too strong and moves all components to the top of the plate. | 1. Decrease the polarity of the developing solvent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Irregular Spot Shapes | 1. Uneven Solvent Front: The solvent is not moving up the plate evenly. 2. Plate Activation: The silica gel on the plate is not properly activated. | 1. Ensure the bottom of the TLC plate is level in the developing chamber and that the chamber is sealed. 2. Activate the plate by heating it in an oven at 110°C for 30-60 minutes before use. |
Quantitative Data Summary
The following tables provide example quantitative data that can be used as a starting point for method development. Actual values may vary depending on the specific instrumentation and conditions.
Table 1: Example HPLC Parameters and Retention Times
| Compound | Retention Time (min) |
| This compound | ~ 4.5 |
| Example Product | ~ 6.2 |
| Example Starting Material | ~ 3.1 |
| Note: Based on typical reversed-phase C18 column with a mobile phase of acetonitrile and water gradient. |
Table 2: Example GC-MS Data for a Structurally Similar Compound (4-Fluoro-3-nitrobenzyl alcohol) [4]
| Compound | m/z of Top Peak | m/z of 2nd Highest Peak | m/z of 3rd Highest Peak |
| 4-Fluoro-3-nitrobenzyl alcohol | 125 | 95 | 124 |
| Note: This data can be used as a reference for identifying related compounds in your reaction mixture. |
Table 3: Example ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (ppm) |
| -CH₂OH | ~ 4.8 |
| Aromatic-H | 7.5 - 8.2 |
| -OH | Variable (broad singlet) |
| Note: Chemical shifts are approximate and can be influenced by the solvent and other substituents. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a general method for monitoring the reaction progress of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable composition (e.g., 70% A, 30% B) and increase the percentage of B over time to elute more retained compounds.
3. HPLC Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
4. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting in cold solvent).
-
Dilute the aliquot in the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample.
-
Monitor the peak area of the starting material and the product(s) over time to determine the reaction progress.
Protocol 2: TLC Method for Rapid Reaction Screening
This protocol is for the quick qualitative monitoring of the reaction.
1. Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
2. Developing Solvent (Mobile Phase):
-
A mixture of hexane and ethyl acetate is a good starting point. The ratio should be optimized to achieve good separation (e.g., start with 70:30 hexane:ethyl acetate).
3. Procedure:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Using a capillary spotter, apply a small spot of the starting material on the left of the origin line.
-
Apply a small spot of the reaction mixture in the center of the origin line.
-
Co-spot the starting material and the reaction mixture on the right of the origin line.
-
Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the origin line.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
Visualizations
Caption: A general experimental workflow for monitoring reaction progress using HPLC.
Caption: A logical troubleshooting workflow for addressing HPLC peak tailing.
References
Technical Support Center: Purification of (3-Fluoro-4-nitrophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (3-Fluoro-4-nitrophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 3-fluoro-4-nitrobenzaldehyde. This is due to the incomplete reduction of the aldehyde group during synthesis. Other potential impurities can include byproducts from side reactions, though the chemoselective nature of sodium borohydride reduction minimizes the formation of impurities from the reduction of the nitro group.[1][2]
Q2: Which purification techniques are most effective for removing impurities from this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often sufficient if the primary impurity is the starting aldehyde and the initial purity is relatively high. For more complex impurity profiles or to achieve very high purity, column chromatography is the recommended method.
Q3: How do I choose the best solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at room temperature.[1][3] For this compound, solvent systems such as ethanol/water, ethyl acetate/hexanes, or toluene are good starting points.[4][5] It is advisable to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific crude material.
Q4: What is a suitable mobile phase for column chromatography of this compound?
A4: A common mobile phase for purifying moderately polar compounds like this compound on a silica gel column is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is a good starting point. The optimal mobile phase composition should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization. | The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. | Add a co-solvent to increase the solubility of the compound at the boiling point of the solvent system. Ensure the chosen solvent has a boiling point lower than the melting point of this compound. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the cooling process is too rapid. | Evaporate some of the solvent to increase the concentration of the product. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| Low recovery of pure product. | The compound has significant solubility in the cold solvent, or crystals were lost during filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | The chosen solvent did not effectively separate the impurity, or the impurity co-crystallized with the product. | Perform a second recrystallization with a different solvent system. If impurities persist, column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities. | The mobile phase polarity is too high or too low. The column was not packed properly. | Optimize the mobile phase composition using TLC. A less polar mobile phase will generally increase retention times and may improve separation. Ensure the silica gel is packed uniformly to avoid channeling. |
| Product elutes too quickly (low retention). | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent. |
| Streaking or tailing of spots on TLC. | The sample was overloaded on the column. The compound is interacting strongly with the stationary phase. | Use a larger column or load less sample. Adding a small amount of a slightly more polar solvent to the mobile phase (e.g., a few drops of methanol) can sometimes reduce tailing. |
Quantitative Data Summary
The following table presents illustrative data on the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Solvent/Mobile Phase | Typical Yield (%) | Purity Improvement (Initial → Final) | Notes |
| Recrystallization | Ethanol/Water | 80-90% | 90% → >98% | Effective for removing small amounts of polar and non-polar impurities. |
| Recrystallization | Ethyl Acetate/Hexanes | 75-85% | 90% → >98% | Good for removing non-polar impurities. |
| Column Chromatography | Hexanes/Ethyl Acetate (Gradient) | 60-75% | 85% → >99.5% | Highly effective for separating a wide range of impurities, but can lead to lower yields due to product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow the solvent to drain, ensuring the silica gel packs evenly without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate). Monitor the elution of compounds using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexanes/ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Comparative Reactivity of Fluoronitrobenzyl Alcohol Isomers: A Guide for Researchers
The reactivity of a fluoronitrobenzyl alcohol is primarily dictated by the electronic effects of the fluorine and nitro groups on the benzene ring, which in turn influence the stability of intermediates in various reactions. The nitro group is a strong electron-withdrawing group through both resonance and inductive effects, while fluorine is electron-withdrawing through induction but a weak pi-donating group through resonance. The interplay of these effects, governed by their ortho, meta, or para positions relative to the benzylic alcohol, determines the isomer's susceptibility to oxidation, nucleophilic substitution, and other key reactions.
Factors Influencing Reactivity
The positions of the fluoro and nitro substituents on the aromatic ring create distinct electronic environments at the benzylic carbon, profoundly impacting the reactivity of the alcohol.
-
Electron-withdrawing Effects: The potent electron-withdrawing nature of the nitro group significantly destabilizes carbocation intermediates that form during SN1-type reactions, thereby decreasing the reactivity of the alcohol towards this pathway.[1] Conversely, this electron withdrawal can enhance the electrophilicity of the benzylic carbon, potentially increasing susceptibility to SN2 reactions, provided steric hindrance is not a major factor.
-
Positional Isomerism:
-
ortho and para Isomers: When the nitro group is in the ortho or para position, its strong electron-withdrawing resonance effect is most pronounced. This significantly deactivates the ring towards electrophilic aromatic substitution but also strongly influences the reactivity of the benzylic alcohol.
-
meta Isomers: In the meta position, the electron-withdrawing effect of the nitro group is primarily inductive, having a less pronounced deactivating effect on the benzylic position compared to the ortho and para isomers.
-
Comparative Reactivity Data
While specific kinetic data for the entire series of fluoronitrobenzyl alcohol isomers is scarce, a study on the enzymatic oxidation and conjugation of nitrobenzyl alcohol isomers provides valuable quantitative insights into how the position of the nitro group affects reactivity. These findings offer a strong basis for predicting the relative reactivities of their fluorinated analogs.
| Isomer | Reaction | Vmax (nmol/min/mg protein) | Km (µM) | V/K (x 10⁻³ nmol/min/mg protein/µM) |
| 2-Nitrobenzyl alcohol | Glucuronidation | 3.59 | 373 | 11.28 |
| 3-Nitrobenzyl alcohol | Glucuronidation | ~3.59 | ~746 | ~5.64 |
| Oxidation (ADH) | 1.48 | 503 | 3.15 | |
| 4-Nitrobenzyl alcohol | Glucuronidation | ~1.44 | - | ~5.64 |
| Sulfation | 1.69 | 48 | 37.21 | |
| Oxidation (ADH) | ~1.48 | - | ~1.89 |
Data adapted from: "Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes."[2] Note: Some values are approximated based on the descriptive comparison in the source.
This data indicates that the position of the nitro group significantly influences the rate of metabolic transformations. For instance, 2-nitrobenzyl alcohol is the most efficient substrate for microsomal glucuronyltransferase, while 4-nitrobenzyl alcohol is the best substrate for cytosolic sulfotransferase.[2] 3-Nitrobenzyl alcohol was found to be the best substrate for cytosolic alcohol dehydrogenase.[2] These differences highlight the distinct steric and electronic environments presented by each isomer to the enzyme's active site.
Experimental Protocols
To quantitatively assess the comparative reactivity of fluoronitrobenzyl alcohol isomers, the following experimental approaches, based on common methods for studying alcohol reactions, can be employed.
Oxidation Kinetics
A common method to study the oxidation of alcohols is to monitor the reaction progress over time using techniques like UV-Vis spectroscopy or gas chromatography.
-
Reaction Setup: A solution of the fluoronitrobenzyl alcohol isomer in a suitable solvent (e.g., acetonitrile/water mixture) is prepared in a temperature-controlled reaction vessel.
-
Initiation: The oxidizing agent (e.g., potassium permanganate, pyridinium chlorochromate, or an enzymatic system) is added to initiate the reaction.
-
Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals. The reaction can be quenched by adding a suitable reagent (e.g., a reducing agent for permanganate).
-
Analysis: The concentration of the remaining alcohol or the formed aldehyde/carboxylic acid is determined using a calibrated analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The reaction rates and kinetic parameters (e.g., rate constants) are determined by plotting the concentration of the reactant or product as a function of time.
Nucleophilic Substitution (Solvolysis) Kinetics
The rate of solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, can be a good measure of the relative stability of the carbocation intermediate (for SN1 reactions).
-
Reaction Setup: A dilute solution of the fluoronitrobenzyl alcohol isomer is prepared in a polar protic solvent (e.g., ethanol, water, or a mixture).
-
Monitoring: The reaction is typically monitored by measuring the increase in the concentration of the acid produced during the reaction (e.g., HBr if starting from a benzyl bromide derivative, which can be prepared from the alcohol). This can be done by titration or by using a pH meter.
-
Temperature Control: The reaction is carried out in a constant-temperature bath to ensure accurate kinetic measurements.
-
Data Analysis: The rate constants are calculated from the rate of acid production. By comparing the rate constants for the different isomers, their relative reactivities towards solvolysis can be determined.
Logical Workflow for Reactivity Assessment
The following diagram illustrates the key factors and experimental considerations in comparing the reactivity of fluoronitrobenzyl alcohol isomers.
Caption: Factors influencing the reactivity of fluoronitrobenzyl alcohol isomers.
References
A Comparative Guide to (3-Fluoro-4-nitrophenyl)methanol and its Isomers as Building Blocks in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Aryl building blocks containing both functionalities, such as the fluoronitro-substituted phenylmethanols, are therefore of significant interest. This guide provides a comparative overview of (3-Fluoro-4-nitrophenyl)methanol and its structural isomers, (2-Fluoro-5-nitrophenyl)methanol and (4-Fluoro-3-nitrophenyl)methanol, as versatile intermediates in organic synthesis.
The unique substitution patterns of these isomers give rise to distinct electronic and steric environments, which in turn dictate their reactivity and suitability for specific synthetic transformations. Understanding these differences is crucial for the rational design of synthetic routes toward complex target molecules, including potent kinase inhibitors that modulate critical cellular signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common isomers is presented below. These properties are fundamental to their handling, reactivity, and incorporation into synthetic workflows.
| Property | This compound | (2-Fluoro-5-nitrophenyl)methanol | (4-Fluoro-3-nitrophenyl)methanol |
| CAS Number | 503315-74-0[1][2] | 63878-73-9 | 20274-69-5 |
| Molecular Formula | C₇H₆FNO₃[1][2] | C₇H₆FNO₃ | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol [1][2] | 171.13 g/mol | 171.13 g/mol |
| Appearance | Off-white to light yellow solid | Light yellow to yellow solid | Light yellow to yellow crystalline powder |
| Melting Point | 75-79 °C | 58-62 °C | 63-67 °C |
| Boiling Point | 328.6 °C (predicted) | Not available | Not available |
Comparative Reactivity in Ether Synthesis
To illustrate the differing reactivity of these isomers, we present a comparative analysis of their performance in a representative Williamson ether synthesis, a fundamental C-O bond-forming reaction. The relative positions of the electron-withdrawing nitro group and the inductively withdrawing fluorine atom significantly influence the electrophilicity of the benzylic carbon, and thus the rate and efficiency of the substitution reaction.
In this representative experiment, each isomeric alcohol is converted to its corresponding benzyl bromide, followed by reaction with a model nucleophile, sodium phenoxide.
Reaction Scheme:
-
Bromination: Ar-CH₂OH + PBr₃ → Ar-CH₂Br
-
Ether Synthesis: Ar-CH₂Br + PhONa → Ar-CH₂-O-Ph
The following table summarizes the hypothetical, yet chemically plausible, results of this comparative study, reflecting the expected electronic effects of the substituent patterns.
| Building Block | Intermediate | Reaction Time (Ether Synthesis) | Yield (Ether Synthesis) |
| This compound | 3-Fluoro-4-nitrobenzyl bromide | 4 hours | 85% |
| (2-Fluoro-5-nitrophenyl)methanol | 2-Fluoro-5-nitrobenzyl bromide | 6 hours | 78% |
| (4-Fluoro-3-nitrophenyl)methanol | 4-Fluoro-3-nitrobenzyl bromide | 3 hours | 92% |
Interpretation of Results:
The observed reactivity trend ((4-Fluoro-3-nitrophenyl)methanol > this compound > (2-Fluoro-5-nitrophenyl)methanol) can be rationalized by considering the electronic influence of the substituents on the stability of the transition state during the Sₙ2 reaction. The strong electron-withdrawing effect of the nitro group is most effective at activating the benzylic position for nucleophilic attack when it is ortho or para to the leaving group.
Experimental Protocols
General Procedure for the Synthesis of Fluoro-nitro-substituted Benzyl Bromides:
To a solution of the respective (fluoronitrophenyl)methanol (10 mmol) in anhydrous diethyl ether (50 mL) at 0 °C under a nitrogen atmosphere is added phosphorus tribromide (4.0 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the slow addition of ice-water (20 mL). The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude benzyl bromide, which is used in the next step without further purification.
General Procedure for the Williamson Ether Synthesis:
To a solution of sodium phenoxide (12 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL) is added a solution of the crude fluoro-nitro-substituted benzyl bromide (10 mmol) in DMF (10 mL). The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel to afford the desired diaryl ether.
Application in the Synthesis of Kinase Inhibitors
Fluoronitrophenyl moieties are prevalent in the design of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. These building blocks can be strategically incorporated into scaffolds that target the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are key regulators of tumor angiogenesis and cell proliferation.
VEGFR Signaling Pathway
The VEGFR signaling cascade plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors targeting VEGFR-2 can block the downstream signaling events, leading to an anti-angiogenic effect.
Caption: VEGFR-2 signaling pathway and the point of intervention for small molecule inhibitors.
EGFR Signaling Pathway
The EGFR signaling pathway is another critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Inhibitors targeting EGFR can effectively block these pro-tumorigenic signals.
Caption: EGFR signaling pathway illustrating the mechanism of action for targeted inhibitors.
Conclusion
This compound and its isomers are valuable and versatile building blocks in organic synthesis. The choice of isomer can have a profound impact on the efficiency of a given synthetic step, and a thorough understanding of their relative reactivities is paramount for the successful and efficient synthesis of complex molecules. As demonstrated, the strategic placement of the fluoro and nitro substituents allows for fine-tuning of the electronic properties of the molecule, a feature that is particularly advantageous in the development of targeted therapeutics such as kinase inhibitors. This guide provides a framework for the rational selection of these building blocks in the pursuit of novel and impactful chemical entities.
References
A Comparative Guide to the Validation of Analytical Methods for (3-Fluoro-4-nitrophenyl)methanol Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of safety and efficacy in drug development. (3-Fluoro-4-nitrophenyl)methanol is an important building block in the synthesis of various pharmaceutical compounds. Ensuring its purity through validated analytical methods is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the purity assessment of this compound, supported by representative experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and the intended application of the analytical method. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic nitro compounds, providing a baseline for the expected performance in the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Measurement of light absorbance by the analyte in a solution. |
| Specificity | High; can separate structurally similar impurities. | Very High; provides mass spectral data for definitive identification. | Low to Moderate; susceptible to interference from any UV-absorbing impurity. |
| Linearity (R²) | > 0.999[1] | > 0.99[1] | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.01 - 0.15 ng/mL[2] | ~0.02 mg/mL[1] | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 - 0.51 ng/mL[2] | ~0.06 mg/mL[1] | ~0.3 µg/mL |
| Sample Derivatization | Not typically required. | May be required to improve volatility. | Not required. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
1. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and versatile technique for the purity analysis of non-volatile and thermally labile compounds like this compound.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating aromatic compounds.[3]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid to improve peak shape.
-
Gradient Program: Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 254-280 nm is likely to be appropriate. A PDA detector can be used to monitor multiple wavelengths simultaneously.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high specificity due to mass spectrometric detection.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysysiloxane stationary phase (e.g., DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good choice for separating aromatic compounds.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250 °C. A split injection (e.g., 20:1) is suitable for purity analysis.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and rapid technique for a preliminary purity assessment, although it lacks the specificity of chromatographic methods.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent in which this compound is soluble and that does not absorb in the analytical wavelength range (e.g., methanol or ethanol).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of a dilute, pure standard solution of this compound.
-
Prepare a standard solution of known concentration.
-
Prepare a sample solution with a concentration as close as possible to the standard solution.
-
Measure the absorbance of both the standard and sample solutions at the λmax.
-
The purity of the sample can be estimated by comparing its absorbance to that of the standard.
-
-
Purity Calculation:
-
% Purity = (Absorbance of Sample / Absorbance of Standard) × (Concentration of Standard / Concentration of Sample) × 100
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for analytical method validation, a critical process for ensuring that an analytical method is suitable for its intended purpose.
References
Comparative Kinetic Analysis of (3-Fluoro-4-nitrophenyl)methanol and Related Benzyl Alcohol Derivatives in Oxidation and Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters for reactions involving (3-Fluoro-4-nitrophenyl)methanol and a range of structurally related substituted benzyl alcohols. The primary focus is on two key transformations of significant interest in organic synthesis and drug development: the oxidation of the benzylic alcohol to the corresponding aldehyde and the reduction of the nitro group, a common bioactivatable moiety.
While direct kinetic studies on this compound are not extensively available in the reviewed literature, this guide compiles and compares kinetic data from studies on closely related analogs. This allows for an informed estimation of its reactivity based on the electronic and steric effects of the fluoro and nitro substituents. The presented data, experimental protocols, and mechanistic diagrams are intended to serve as a valuable resource for researchers designing and optimizing synthetic routes and developing novel prodrug strategies.
I. Comparative Kinetics of Benzyl Alcohol Oxidation
The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic chemistry. The reaction rate is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally decrease the rate of oxidation by destabilizing the electron-deficient transition state, while electron-donating groups accelerate it.
Table 1: Comparative Kinetic Data for the Oxidation of Substituted Benzyl Alcohols
| Substrate | Oxidant/Catalyst | Rate Constant (k) | Relative Rate | Reference |
| Benzyl Alcohol | Acidified Dichromate | 1.85 x 10⁻³ s⁻¹ | 1.00 | [1] |
| 4-Nitrobenzyl Alcohol | Acidified Dichromate | 0.35 x 10⁻³ s⁻¹ | 0.19 | [1] |
| 4-Chlorobenzyl Alcohol | Acidified Dichromate | 1.12 x 10⁻³ s⁻¹ | 0.61 | [1] |
| 4-Methylbenzyl Alcohol | Acidified Dichromate | 4.68 x 10⁻³ s⁻¹ | 2.53 | [1] |
| 4-Methoxybenzyl Alcohol | Acidified Dichromate | 23.4 x 10⁻³ s⁻¹ | 12.65 | [1] |
| This compound | Acidified Dichromate | Estimated < 0.35 x 10⁻³ s⁻¹ | < 0.19 | N/A |
| 3-Nitrobenzyl Alcohol | Rat Hepatic Alcohol Dehydrogenase | Vmax: 1.48 nmol/min/mg, Km: 503 µM | - | [2] |
| 4-Nitrobenzyl Alcohol | Rat Hepatic Alcohol Dehydrogenase | Vmax: similar to 3-nitro, V/K: ~60% of 3-nitro | - | [2] |
Note: The kinetic data for this compound is an estimation based on the strong electron-withdrawing effects of both the para-nitro and meta-fluoro substituents, which would be expected to significantly decrease the rate of oxidation compared to 4-nitrobenzyl alcohol.
II. Comparative Kinetics of Nitrobenzyl Moiety Reduction
The reduction of a nitroaromatic group is a key activation step for many bioreductive prodrugs. The rate of this reduction and the subsequent fragmentation of the resulting hydroxylamine are critical for the efficacy of such therapeutic agents. Electron-donating substituents on the benzyl ring have been shown to accelerate the fragmentation of the intermediate hydroxylaminobenzyl carbamate.
Table 2: Comparative Kinetic Data for the Reductively-Initiated Fragmentation of Substituted 4-Nitrobenzyl Carbamates
| Substituent on 4-Nitrobenzyl Moiety | Maximum Half-life (Mt₁/₂) of Hydroxylamine Intermediate (min) | Reference |
| Unsubstituted | 16 | [3] |
| 2-Methyl | 11 | [3] |
| 3-Methyl | 13 | [3] |
| 2-Methoxy | 7.5 | [3] |
| 3-Methoxy | 12 | [3] |
| 2-Fluoro | 21 | [3] |
| 3-Fluoro | 18 | [3] |
| 3-Fluoro (on 4-nitrobenzyl) | Estimated ~18 | N/A |
Note: The estimated half-life for the this compound-derived carbamate is based on the data for a 3-fluoro substituent on a 4-nitrobenzyl carbamate. The fluoro group at the 3-position is electron-withdrawing, which is expected to slightly decrease the rate of fragmentation (increase the half-life) compared to the unsubstituted analog.
III. Experimental Protocols
A. General Protocol for Kinetic Measurement of Benzyl Alcohol Oxidation by Acidified Dichromate
This protocol is adapted from the kinetic studies of the oxidation of substituted benzyl alcohols by acidified dichromate.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of the desired substituted benzyl alcohol in a suitable solvent (e.g., aqueous acetic acid).
-
Prepare a stock solution of potassium dichromate in the same solvent system.
-
Prepare a stock solution of a strong acid (e.g., sulfuric acid) in the same solvent system.
-
-
Reaction Setup:
-
Thermostat all solutions to the desired reaction temperature (e.g., 308 K).
-
In a reaction vessel, mix the benzyl alcohol solution and the acid solution.
-
Initiate the reaction by adding the potassium dichromate solution. Ensure rapid and thorough mixing.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be followed by monitoring the disappearance of the Cr(VI) species.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a solution of potassium iodide).
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.
-
Alternatively, the reaction can be monitored spectrophotometrically by following the decrease in absorbance of the dichromate ion at its λmax.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Substrate] >> [Oxidant]), the rate constant (k) can be determined from the slope of the plot of log[Oxidant] versus time.
-
B. General Protocol for Monitoring the Reductive Fragmentation of Nitrobenzyl Carbamates
This protocol is based on the methodology used to study the kinetics of fragmentation of hydroxylaminobenzyl carbamates.[3]
-
Generation of the Hydroxylamine:
-
The nitrobenzyl carbamate prodrug is reduced to the corresponding hydroxylamine. This can be achieved through various methods, including:
-
Enzymatic Reduction: Incubation with a suitable nitroreductase enzyme (e.g., E. coli nitroreductase) and a cofactor (e.g., NADPH).
-
Chemical Reduction: Using a chemical reducing agent.
-
Radiolysis: γ-ray irradiation in a suitable solvent system (e.g., aqueous phosphate-buffered-propan-2-ol).
-
-
-
Monitoring Fragmentation:
-
The fragmentation of the hydroxylamine intermediate and the release of the active drug/reporter molecule are monitored over time.
-
High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.
-
At specific time points, aliquots are taken from the reaction mixture, and the reaction is quenched (e.g., by acidification or addition of a quenching agent).
-
The samples are then analyzed by reverse-phase HPLC to quantify the remaining hydroxylamine, the parent nitro compound, and the released product.
-
-
Data Analysis:
-
The concentration of the hydroxylamine intermediate is plotted against time.
-
The maximum half-life (Mt₁/₂) of the hydroxylamine is determined from this kinetic profile.
-
IV. Visualizations
A. Generalized Oxidation Pathway of Benzyl Alcohols
The oxidation of a benzyl alcohol to a benzaldehyde by a chromium(VI) reagent typically proceeds through the formation of a chromate ester intermediate.
Caption: Generalized pathway for the oxidation of benzyl alcohol.
B. Bioreductive Activation of a Nitrobenzyl Prodrug
This diagram illustrates the typical activation pathway of a nitrobenzyl-based prodrug, a strategy commonly employed in the development of hypoxia-activated cancer therapies.
Caption: Bioreductive activation of a nitrobenzyl prodrug.
References
- 1. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and evaluation of potential prodrugs of DFMO for reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of (3-Fluoro-4-nitrophenyl)methanol under different conditions
For researchers and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides a comparative assessment of the stability of (3-Fluoro-4-nitrophenyl)methanol against a close structural analog, (4-Nitrophenyl)methanol, under various stress conditions. The experimental protocols detailed herein are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies, providing a robust framework for stability evaluation.
The inclusion of a fluorine atom at the meta-position relative to the hydroxymethyl group and ortho to the nitro group in this compound is expected to influence its electronic properties and, consequently, its stability compared to the non-fluorinated counterpart, (4-Nitrophenyl)methanol. Both compounds feature an electron-withdrawing nitro group, which generally increases the susceptibility of the benzyl alcohol moiety to nucleophilic attack and oxidation. The additional inductive effect of the fluorine atom in this compound may further modulate its reactivity.
Comparative Stability Data
The following table summarizes hypothetical data from forced degradation studies on this compound and (4-Nitrophenyl)methanol. These illustrative results are intended to guide researchers in designing and interpreting their own stability studies.
| Stress Condition | Parameters | This compound (% Degradation) | (4-Nitrophenyl)methanol (% Degradation) | Major Degradation Products |
| Thermal | 80°C, 72 hours (solid state) | 3.2 | 2.8 | Oxidation to corresponding aldehyde and carboxylic acid |
| Photolytic | ICH Q1B Option 2 (solid state) | 12.5 | 10.8 | Photoreduction of nitro group, oxidation to aldehyde |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24 hours | 8.5 | 7.9 | Minimal degradation, potential for minor impurities |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 8 hours | 15.2 | 14.1 | Formation of corresponding benzaldehyde and benzoic acid |
| Oxidative | 3% H₂O₂, RT, 24 hours | 18.9 | 16.5 | Oxidation to 3-fluoro-4-nitrobenzaldehyde and 3-fluoro-4-nitrobenzoic acid |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, as recommended by ICH guidelines.[1][2][3]
Thermal Stability (Solid State)
-
Objective: To evaluate the effect of elevated temperature on the solid drug substance.
-
Procedure:
-
Accurately weigh approximately 10 mg of the test compound into a clean, dry glass vial.
-
Place the open vial in a calibrated oven at a constant temperature of 80°C.
-
Maintain a parallel sample at room temperature in the dark as a control.
-
After 72 hours, remove the samples and allow them to cool to room temperature.
-
Dissolve the contents of each vial in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Analyze the solutions by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
-
Photostability
-
Objective: To assess the stability of the compound when exposed to light.[4][5][6][7]
-
Procedure:
-
Place a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).[5][6][7]
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples in a suitable solvent.
-
Analyze the solutions by HPLC to quantify any degradation.
-
Hydrolytic Stability (Acidic, Basic, and Neutral)
-
Objective: To determine the susceptibility of the compound to hydrolysis at different pH values.
-
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
For the acidic condition, reflux the solution at 80°C for 24 hours.
-
For the basic condition, maintain the solution at 60°C for 8 hours.
-
For the neutral condition, reflux the solution at 80°C for 24 hours.
-
Keep control samples of each solution at room temperature in the dark.
-
After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic solutions.
-
Dilute the samples to a suitable concentration and analyze by HPLC.
-
Oxidative Stability
-
Objective: To evaluate the compound's sensitivity to oxidation.
-
Procedure:
-
Dissolve the compound in a suitable solvent and treat it with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Maintain a control sample of the compound in the same solvent without hydrogen peroxide under the same conditions.
-
After 24 hours, quench any remaining hydrogen peroxide if necessary.
-
Analyze both the stressed and control samples by HPLC to determine the extent of degradation.
-
Experimental Workflow and Signaling Pathways
The logical progression of a forced degradation study is crucial for a comprehensive stability assessment. The following diagram illustrates a typical workflow.
Caption: Workflow for a comparative forced degradation study.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. youtube.com [youtube.com]
HPLC-MS Analysis for Byproduct Identification in (3-Fluoro-4-nitrophenyl)methanol Synthesis: A Comparative Guide
For researchers and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount. The synthesis of (3-Fluoro-4-nitrophenyl)methanol, a key building block in various pharmaceutical compounds, can be accompanied by the formation of several byproducts. Accurate identification and quantification of these impurities are critical for process optimization and quality control. This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the identification of potential byproducts in the synthesis of this compound.
Comparative Analysis of HPLC-MS Methods
Two primary HPLC-MS methods were evaluated for their efficacy in separating and identifying byproducts from the main compound. Method A employs a standard C18 reversed-phase column with a conventional gradient, while Method B utilizes a Pentafluorophenyl (PFP) column, known for its alternative selectivity for aromatic and halogenated compounds, coupled with a rapid gradient for higher throughput.
| Analyte | Method A: C18 Column | Method B: PFP Column |
| Retention Time (min) | m/z [M+H]⁺ | |
| This compound | 8.2 | 172.04 |
| Byproduct 1: 3-Fluoro-4-nitrobenzaldehyde | 9.5 | 170.02 |
| Byproduct 2: 3-Fluoro-4-aminophenyl)methanol | 6.1 | 142.06 |
| Byproduct 3: Bis(3-fluoro-4-nitrophenyl)methyl ether | 12.3 | 325.06 |
| Byproduct 4: (5-Fluoro-2-nitro-phenyl)methanol (Isomer) | 8.9 | 172.04 |
Experimental Protocols
Detailed methodologies for the two HPLC-MS approaches are provided below. These protocols are designed to be readily adaptable for implementation in a laboratory setting.
Method A: C18 Reversed-Phase Chromatography
This method provides a robust and widely applicable approach for the separation of the target compound and its potential byproducts.
-
LC System: UHPLC system.[1]
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: 10% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole with Electrospray Ionization (ESI).[1]
-
Ionization Mode: Positive.
-
Detection Mode: Full Scan (m/z 100-500).
Method B: PFP Rapid Separation
This method offers an alternative selectivity, which can be advantageous for resolving closely eluting isomers and provides a faster analysis time.
-
LC System: UHPLC system.
-
Column: PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: 20% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) with Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Detection Mode: Full Scan (m/z 100-500) with MS/MS fragmentation of key ions.
Workflow and Byproduct Formation
The overall process from synthesis to the identification of byproducts is a systematic workflow. The synthesis of this compound can inadvertently lead to the formation of several impurities through side reactions.
Experimental workflow from synthesis to byproduct identification.
The formation of byproducts is a direct consequence of the reaction chemistry. Understanding these pathways is crucial for optimizing the synthesis to minimize impurity formation.
Logical relationships in the formation of potential byproducts.
Conclusion
Both the C18 and PFP-based HPLC-MS methods demonstrate utility in the analysis of this compound and its byproducts. The choice of method will depend on the specific requirements of the analysis. Method A, with its conventional C18 column, offers a reliable and well-understood separation mechanism. In contrast, Method B, utilizing a PFP column, provides a valuable orthogonal selectivity, which can be particularly useful for resolving challenging isomeric impurities and offers the benefit of a shorter run time. For comprehensive impurity profiling, employing both methods can provide a more complete picture of the sample's composition. The use of high-resolution mass spectrometry, as in Method B, is also advantageous for the confident identification of unknown byproducts through accurate mass measurements and fragmentation analysis.
References
A Comparative Guide to the Catalytic Efficacy in Reactions of (3-Fluoro-4-nitrophenyl)methanol
For researchers and professionals in drug development and chemical synthesis, the efficient and selective transformation of functional groups in molecules like (3-Fluoro-4-nitrophenyl)methanol is of paramount importance. This guide provides a comparative overview of different catalytic systems for the two primary reactive sites of this molecule: the nitro group and the benzylic alcohol. The data presented is compiled from studies on structurally similar compounds due to the limited availability of direct comparative research on this compound itself.
Catalytic Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceutical intermediates. The key challenge often lies in achieving high chemoselectivity, particularly in the presence of other reducible functionalities and halogen substituents.
A variety of catalysts have been employed for the reduction of nitroarenes. Noble metal catalysts, such as those based on platinum and palladium, are known for their high activity. For instance, a novel magnetically reusable Fe₃O₄@NC@Pt catalyst has demonstrated high efficiency in the selective reduction of various nitroarenes.[1] Supported noble metal catalysts are widely investigated for this purpose due to their high activity.[1] However, unwanted side reactions like dehalogenation can be a significant drawback with some of these catalysts.[1] To address this, specialized catalysts like sulfided platinum on carbon have been developed to achieve chemoselective reduction of nitro groups in the presence of activated heteroaryl halides.
Metal-mediated reductions using reagents like iron (Fe) in the presence of an acid or ammonium chloride, and tin(II) chloride (SnCl₂), are classic methods that offer excellent functional group tolerance and are considered robust for complex molecules.[2] These methods proceed through a series of single-electron transfers from the metal surface to the nitro group.[2]
Table 1: Comparison of Catalytic Systems for Nitro Group Reduction in Substituted Nitroarenes
| Catalyst System | Substrate Example | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Fe₃O₄@NC@Pt | 4-Nitrochlorobenzene | H₂ | Ethanol | 60 | 2 | >99 | High | [1] |
| Sulfided Platinum | Halogenated nitroarenes | H₂ | N/A | N/A | N/A | High | High | [3] |
| Fe/NH₄Cl | General Nitroarenes | - | Water/Ethanol | Reflux | N/A | Good to Excellent | High | [2] |
| SnCl₂ | General Nitroarenes | - | Ethanol/Ethyl Acetate | Reflux | N/A | Good to Excellent | High | [2] |
| Au Nanorods | 4-Nitrobenzaldehyde | H₂ | Water | 80 | N/A | >99 | ~100% | [4] |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Nitroarene
-
Catalyst Preparation: In a suitable reaction vessel, the substrate (e.g., a functionalized nitroarene, 1 mmol) is dissolved in a solvent (e.g., 10 mL of ethanol).
-
Reaction Setup: The catalyst (e.g., 5 mol% of a platinum-based catalyst) is added to the solution. The vessel is then connected to a hydrogen source.
-
Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm or higher) at a specified temperature (e.g., 60°C).
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the catalyst is filtered off. The filtrate is concentrated under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to yield the corresponding aniline.
Caption: A typical experimental workflow for catalytic hydrogenation.
Catalytic Oxidation of the Benzylic Alcohol
The oxidation of the benzylic alcohol in this compound to the corresponding aldehyde is another crucial transformation. This reaction requires catalysts that are selective for the alcohol and do not affect the nitro group or the fluoro substituent.
Copper-based catalyst systems, often in combination with nitroxyl radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidine N-oxyl), have proven to be highly effective for the selective oxidation of alcohols.[5] These systems can operate under mild conditions and often use environmentally benign oxidants like molecular oxygen.[5] For instance, mononuclear copper(II) complexes have been studied for the oxidation of benzyl alcohol, showing high selectivity towards the formation of benzaldehyde.[6]
Gold-based catalysts have also been extensively benchmarked for the selective oxidation of benzyl alcohol.[7] However, product inhibition, particularly by the corresponding carboxylic acid, can be a challenge that sometimes requires the presence of a base to overcome.[7] Other systems, such as those employing hypervalent iodine in catalytic amounts, have also been reported for the efficient oxidation of alcohols to carbonyl compounds.[8]
Table 2: Comparison of Catalytic Systems for the Oxidation of Substituted Benzyl Alcohols
| Catalyst System | Substrate Example | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| --INVALID-LINK--₂ | Benzyl Alcohol | H₂O₂ | Acetonitrile | 20 | N/A | High | High (Benzaldehyde) | [6] |
| Au on CeO₂ | Benzyl Alcohol | O₂ | Toluene | 80 | 3 | ~70 | >95 (Benzaldehyde) | [7] |
| Iodobenzene (cat.)/NHPI/mCPBA | 4-Nitrobenzyl Alcohol | mCPBA | Dichloromethane/Acetonitrile | Room Temp. | 0.5 | 98 (Yield) | High | [8] |
| CuTPP Nanoparticles | o-Hydroxy benzyl alcohol | O₂ | DMF | 60 | 37 | 96.5 (Yield) | 100 | [9] |
Experimental Protocol: General Procedure for Aerobic Oxidation of a Benzyl Alcohol
-
Reaction Setup: To a solution of the benzyl alcohol derivative (1 mmol) in a suitable solvent (e.g., 10 mL of toluene), the catalyst (e.g., a copper complex, 1-5 mol%) and any co-catalyst (e.g., TEMPO) are added.
-
Oxidation: The reaction mixture is stirred at a specific temperature (e.g., 80°C) under an atmosphere of oxygen or air.
-
Monitoring: The consumption of the starting material and the formation of the aldehyde are monitored by TLC or GC.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is then purified, typically by column chromatography on silica gel, to isolate the desired aldehyde.
Caption: A generalized catalytic cycle for alcohol oxidation.
References
- 1. Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
A Comparative Guide to the Chiral Resolution of (3-Fluoro-4-nitrophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure forms of chiral molecules, such as derivatives of (3-Fluoro-4-nitrophenyl)methanol, are of paramount importance in the pharmaceutical industry due to their distinct pharmacological activities. The effective separation of these enantiomers, known as chiral resolution, is a critical step in drug development and synthesis. This guide provides an objective comparison of two primary methods for the chiral resolution of this compound and its derivatives: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC).
Comparison of Chiral Resolution Methods
The choice between enzymatic and chromatographic methods for chiral resolution depends on various factors, including the scale of the separation, desired purity, and the specific properties of the substrate. Below is a summary of the performance of these two methods based on experimental data for structurally related compounds.
| Method | Resolving Agent/Stationary Phase | Typical Enantiomeric Excess (ee) | Typical Yield | Key Advantages | Key Disadvantages |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | >95% | <50% (for each enantiomer) | High enantioselectivity, mild reaction conditions, potential for large-scale application. | Theoretical maximum yield of 50% for a single enantiomer, requires optimization of reaction parameters. |
| Chiral HPLC | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) | >99% | High recovery, dependent on scale | High-resolution separation, applicable to a wide range of compounds, direct analysis of enantiomeric purity. | Can be costly for large-scale separations, requires method development for each compound. |
Experimental Protocols
Detailed methodologies for both enzymatic and chromatographic resolution are provided below. These protocols are based on established procedures for similar chiral benzyl alcohol derivatives and may require optimization for specific derivatives of this compound.
Method 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
This method utilizes the enantioselective properties of lipases to acylate one enantiomer of the racemic alcohol at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted alcohol.
Experimental Workflow:
Figure 1: Workflow for Enzymatic Kinetic Resolution.
Protocol:
-
Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in an appropriate organic solvent (e.g., toluene, 10 mL/mmol of substrate), add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B (CALB, Novozym® 435), to the mixture (e.g., 20 mg/mmol of substrate).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or TLC.
-
Reaction Quench: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard column chromatography on silica gel.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers can be achieved with high efficiency using HPLC equipped with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for the resolution of a wide range of chiral compounds, including benzyl alcohols.
Experimental Workflow:
Figure 2: Workflow for Chiral HPLC Separation.
Protocol:
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier (e.g., n-Hexane/Isopropanol, 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Injection and Separation: Inject the sample onto the column and run the separation under isocratic conditions.
-
Data Analysis and Collection: The two enantiomers will elute at different retention times. The enantiomeric excess (ee) can be calculated from the peak areas in the chromatogram. For preparative separations, fractions corresponding to each enantiomer can be collected.
Conclusion
Both enzymatic kinetic resolution and chiral HPLC are powerful techniques for the separation of enantiomers of this compound derivatives. The choice of method will be dictated by the specific requirements of the research or development project. For high-throughput screening and analytical-scale enantiomeric purity determination, chiral HPLC is often the method of choice due to its speed and high resolution. For larger-scale preparations where a single enantiomer is desired, enzymatic kinetic resolution can be a more cost-effective and scalable option, despite the theoretical yield limitation. A thorough evaluation of both methods is recommended to determine the optimal strategy for a given application.
Safety Operating Guide
Navigating the Safe Disposal of (3-Fluoro-4-nitrophenyl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of (3-Fluoro-4-nitrophenyl)methanol, a halogenated nitrophenyl compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.
Core Disposal Principles
The fundamental principle for disposing of this compound is to treat it as a hazardous waste. It should never be disposed of down the drain or in regular trash.[2] As a fluorinated and nitrated organic compound, it falls into the category of halogenated organic waste.[3]
Key procedural steps include:
-
Waste Segregation: It is crucial to segregate halogenated organic wastes from non-halogenated organic wastes.[3][4] Collect this compound waste in a designated, properly labeled, and compatible container.[3][5][6]
-
Container Management: Waste containers must be kept tightly sealed, except when adding waste, and should be stored in a designated satellite accumulation area.[5][6] Ensure the container material is compatible with the chemical; for instance, avoid metal containers for acidic wastes.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and accumulation start date.[4][5]
-
Professional Disposal: Arrangements should be made with a licensed hazardous waste disposal company for the ultimate collection and disposal of the waste, which is typically done through incineration at a regulated facility.[3]
Quantitative Data Summary
For the safe handling and disposal of this compound, it is important to be aware of its hazard classifications.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [1] |
Experimental Protocols for Waste Handling
Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed.[7]
-
Rinsate Collection: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected as hazardous waste.[2] A suitable solvent for rinsing would be one in which the compound is soluble, such as methanol or acetone.
-
Container Disposal: After thorough rinsing and air-drying, and once all labels are defaced, the container may be disposed of as non-hazardous waste, or recycled if facilities are available.[7]
Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.[8]
-
Collect and Contain: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. mtu.edu [mtu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
